Afegostat hydrochloride
Description
Propriétés
IUPAC Name |
(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H/t4-,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFHYCYDUDOIS-RWOHWRPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Afegostat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Afegostat hydrochloride, also known as isofagomine, is a potent, small-molecule pharmacological chaperone designed for the treatment of Gaucher disease. This technical guide delineates the core mechanism of action of Afegostat, focusing on its role as an active-site inhibitor of acid β-glucosidase (GCase). By selectively binding to misfolded GCase mutants in the endoplasmic reticulum, Afegostat facilitates their proper folding, trafficking to the lysosome, and subsequent increase in enzymatic activity. This document provides a comprehensive overview of the biochemical pathways, quantitative data from preclinical studies, and detailed experimental protocols relevant to the study of Afegostat and other pharmacological chaperones for lysosomal storage disorders.
Introduction to Gaucher Disease and Pharmacological Chaperone Therapy
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase).[1] This enzymatic deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of clinical manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[1] Many pathogenic mutations in GBA1 lead to misfolding of the GCase protein in the endoplasmic reticulum (ER), followed by its premature degradation through the ER-associated degradation (ERAD) pathway.[2]
Pharmacological chaperone therapy is an emerging therapeutic strategy for diseases caused by protein misfolding.[3] Small molecule pharmacological chaperones, such as Afegostat, are designed to bind to and stabilize misfolded proteins, thereby facilitating their proper folding and transit through the secretory pathway to their intended cellular location.[3] For Gaucher disease, the goal is to rescue mutant GCase from ERAD and increase its concentration and activity within the lysosome.
Core Mechanism of Action of this compound
Afegostat is an iminosugar that acts as a competitive, active-site inhibitor of GCase.[4][5] Its mechanism of action as a pharmacological chaperone can be elucidated in a multi-step process:
-
Binding in the Endoplasmic Reticulum: Afegostat, being a small, cell-permeable molecule, enters the cell and localizes to the ER. In the neutral pH environment of the ER, it binds with high affinity to the active site of newly synthesized, misfolded GCase mutants.[4]
-
Conformational Correction and Stabilization: This binding stabilizes the mutant GCase, promoting its proper conformational folding.[3] This chaperone-enzyme complex is then recognized as properly folded by the ER quality control machinery.
-
Trafficking to the Lysosome: The stabilized GCase-Afegostat complex is trafficked from the ER, through the Golgi apparatus, to the lysosomes.[6]
-
Dissociation and Enzyme Activity Restoration: Upon arrival in the acidic environment of the lysosome (pH ≈ 5.2), the binding affinity of Afegostat for GCase is reduced, leading to its dissociation from the active site.[4] The now correctly folded and localized mutant GCase is able to hydrolyze its substrate, glucosylceramide, thereby restoring lysosomal function.[4]
This mechanism effectively increases the cellular concentration of active GCase in the lysosome, addressing the root cause of Gaucher disease.
Quantitative Data
The efficacy of Afegostat has been quantified in numerous preclinical studies. The following tables summarize key quantitative data regarding its inhibitory potential and chaperone activity.
Table 1: Inhibitory Activity of Afegostat against Wild-Type and Mutant GCase
| Enzyme | pH | IC50 (nM) | Ki (nM) | Reference(s) |
| Wild-Type GCase | 7.2 | ~5 | ~30 | [4][5] |
| Wild-Type GCase | 5.2 | ~30 | - | [4] |
| N370S Mutant GCase | 7.2 | ~15-20 | - | [4] |
| N370S Mutant GCase | 5.2 | ~100-120 | - | [4] |
| V394L Mutant GCase | - | - | ~30 | [5] |
Table 2: Pharmacological Chaperone Activity of Afegostat in Patient-Derived Cell Lines
| GCase Mutation | Cell Type | Fold Increase in GCase Activity | Afegostat Concentration | Reference(s) |
| N370S/N370S | Fibroblasts | ~2.5 - 3.0 | 25-30 µM | [3][4] |
| L444P/L444P | Fibroblasts | ~1.3 | 50 µM | [7] |
| L444P/L444P | Lymphoblastoid Cell Lines | ~3.5 | 50 µM | [7] |
| F213I/L444P | Fibroblasts | ~4.3 | 25 µM | [3] |
| N370S/wt | Fibroblasts | 172% of vehicle | 50 µM | [8] |
| L444P/wt | Fibroblasts | 158% of vehicle | 50 µM | [8] |
Table 3: In Vivo Efficacy of Afegostat in a Gaucher Disease Mouse Model (L444P GCase)
| Tissue | Fold Increase in GCase Activity | Afegostat Tartrate Dose | Treatment Duration | Reference(s) |
| Liver | ~4 | 20 mg/kg/day | 4 weeks | [7] |
| Spleen | ~4 | 20 mg/kg/day | 4 weeks | [7] |
| Lung | ~5 | 20 mg/kg/day | 4 weeks | [7] |
| Brain | ~2 | 20 mg/kg/day | 4 weeks | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Afegostat's Chaperone Activity
References
- 1. Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DDrare: Database of Drug Development for Rare Diseases [raredis.nibiohn.go.jp]
- 3. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Ex vivo and in vivo effects of isofagomine on acid β-glucosidase variants and substrate levels in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Afegostat Hydrochloride: A Technical Guide to its Function as a Pharmacological Chaperone for β-Glucocerebrosidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afegostat hydrochloride (also known as isofagomine or AT2101) is a small molecule iminosugar that acts as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase).[1][2] Mutations in the gene encoding GCase lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[3][4] Furthermore, these mutations are a significant risk factor for Parkinson's disease.[5][6] Afegostat was developed to selectively bind to and stabilize misfolded GCase, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome, thereby increasing its enzymatic activity.[1][2] Despite promising preclinical data, Afegostat's clinical development for Gaucher disease was terminated in 2009 following a Phase II clinical trial that, while demonstrating target engagement, did not show significant clinical efficacy.[1][7] This guide provides an in-depth technical overview of Afegostat, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
Afegostat functions as a competitive inhibitor of GCase, binding to the enzyme's active site with high affinity in the neutral pH environment of the endoplasmic reticulum (ER).[8] This binding stabilizes the nascent, and often misfolded, mutant GCase, allowing it to pass the ER's quality control system and traffic to the lysosome.[9] Within the acidic environment of the lysosome, Afegostat's affinity for GCase is reduced, leading to its dissociation and the release of a now properly folded and functional enzyme capable of hydrolyzing its substrate, glucosylceramide.[8]
Signaling Pathway and Cellular Trafficking
The mechanism of Afegostat as a pharmacological chaperone involves several key cellular locations and processes, from protein synthesis and folding in the ER to enzymatic activity in the lysosome.
Quantitative Data
The efficacy of Afegostat as a pharmacological chaperone has been quantified in numerous preclinical studies. This section summarizes key findings in tabular format.
Table 1: In Vitro Efficacy of Afegostat
| Parameter | Cell Line/Enzyme | Mutation(s) | Value | Reference(s) |
| Inhibition Constant (Ki) | GCase | Wild-type, N370S, V394L | ~30 nM | [8][10] |
| GCase Activity Increase (Fold) | Gaucher Fibroblasts | N370S | ~2.5-fold | [11] |
| Gaucher Fibroblasts | L444P | ~1.3-fold | [11] | |
| Gaucher Lymphoblastoid Cells | L444P | ~3.5-fold | [11] | |
| Gaucher Fibroblasts | F213I/L444P | 4.3-fold | [12] | |
| Thermal Stability (Tm) Increase | Wild-type GCase | N/A | ~15 °C | [12][13] |
Table 2: In Vivo Efficacy of Afegostat in Mouse Models
| Parameter | Mouse Model | Dosage | Effect | Reference(s) |
| GCase Activity Increase | Homozygous for GCase mutations (V394L, D409H, or D409V) | 30 mg/kg/day | Increased activity in visceral tissues and brain | [8][14] |
| L444P GCase mice | Oral administration | 2- to 5-fold increase in GCase activity in tissues (including brain) | [11][15] | |
| Substrate Reduction | hG/4L/PS-NA mouse model | 8-week treatment | 75% reduction in glucosylceramide, 33% reduction in glucosylsphingosine | [8] |
| Phenotypic Improvement | Neuronopathic Gaucher mouse model (4L;C*) | 20 or 600 mg/kg/day | Life span extension of 10 or 20 days, respectively; reduced neuroinflammation | [7][16] |
| Thy1-aSyn Parkinson's mouse model | 100 mg/kg/day for 4 months | Improved motor and nonmotor function, abolished microglial inflammatory response, reduced α-synuclein immunoreactivity | [17] |
Table 3: Clinical Trial Data (Phase II - NCT00446550)
| Parameter | Patient Population | Dosage Regimens | Key Outcome | Reference(s) |
| Safety and Efficacy | Treatment-naive adults with type 1 Gaucher disease (n=18) | 225 mg (3 days on/4 days off) and (7 days on/7 days off) for 6 months | Increased GCase levels in white blood cells, but clinically meaningful improvements in only 1 of 18 patients. | [7][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Afegostat's function.
GCase Activity Assay (in vitro)
This protocol describes the measurement of GCase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysates from patient-derived fibroblasts or other relevant cell lines
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Stop buffer (e.g., glycine-carbonate buffer, pH 10.7)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~448 nm)
Procedure:
-
Prepare Assay Buffer: Prepare a citrate-phosphate buffer (pH 5.4) containing sodium taurocholate, BSA, and EDTA.
-
Sample Preparation: Thaw cell lysates on ice and determine protein concentration using a standard method (e.g., BCA assay). Dilute lysates to a working concentration in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add a specific volume of diluted cell lysate to each well. Include wells for a blank (assay buffer only) and a positive control (recombinant GCase).
-
Initiate Reaction: Add the 4-MUG substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stop Reaction: Stop the reaction by adding a high pH stop buffer.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the blank reading from all wells. Calculate GCase activity, often expressed as nmol of 4-MU released per hour per mg of protein.
Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)
This protocol assesses the stabilization of GCase by Afegostat by measuring the change in its melting temperature (Tm).
Materials:
-
Purified recombinant GCase
-
This compound at various concentrations
-
SYPRO Orange dye
-
Phosphate (B84403) buffer (pH 7.2)
-
Real-time PCR instrument with thermal ramping capability
Procedure:
-
Reaction Mixture Preparation: In a suitable microplate, prepare reaction mixtures containing a fixed concentration of GCase, SYPRO Orange dye, and varying concentrations of Afegostat in phosphate buffer. Include a control with no Afegostat.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of SYPRO Orange.
-
Data Acquisition: As the protein unfolds, SYPRO Orange binds to the exposed hydrophobic regions, causing an increase in fluorescence. The instrument records fluorescence intensity as a function of temperature.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the unfolding curve. Calculate the shift in Tm (ΔTm) in the presence of Afegostat compared to the control.
Cellular Trafficking Assay (Immunofluorescence)
This protocol visualizes the subcellular localization of GCase to assess its trafficking from the ER to the lysosomes.
Materials:
-
Patient-derived fibroblasts or other relevant cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with saponin (B1150181) or Triton X-100)
-
Blocking buffer (e.g., PBS with BSA and normal goat serum)
-
Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with Afegostat or vehicle control for a specified duration.
-
Fixation: Wash the cells with PBS and fix with 4% PFA.
-
Permeabilization: Permeabilize the cells with the appropriate permeabilization buffer. Note: The choice of detergent can be critical for antibody recognition.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies against GCase and LAMP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the corresponding fluorophore-conjugated secondary antibodies, protected from light.
-
Staining and Mounting: Stain the nuclei with DAPI, wash, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the colocalization of GCase and LAMP1 signals to quantify the extent of lysosomal trafficking.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a pharmacological chaperone like Afegostat.
Conclusion and Future Perspectives
This compound served as a pioneering pharmacological chaperone for GCase, demonstrating clear proof-of-concept in preclinical models by increasing enzyme stability, enhancing trafficking, and boosting activity.[8][11][12] However, its journey was halted due to a lack of significant clinical benefit in a Phase II trial for Gaucher disease.[7] This outcome underscores the challenge of translating promising preclinical data into clinical success, particularly the need for a therapeutic window where the chaperone effect outweighs any potential inhibitory activity in the lysosome.
Despite its discontinuation for Gaucher disease, the research on Afegostat has provided invaluable insights into the pharmacological chaperone approach. Its ability to increase GCase activity in the brain and show efficacy in a mouse model of Parkinson's disease suggests that targeting GCase remains a viable strategy for this neurodegenerative disorder.[17] Future research in this area may focus on developing non-competitive chaperones or molecules with optimized pharmacokinetic and pharmacodynamic profiles to maximize efficacy and minimize off-target effects. The story of Afegostat highlights the complexities of drug development for lysosomal storage disorders and related neurodegenerative diseases, while also paving the way for the next generation of pharmacological chaperones.
References
- 1. Afegostat - Wikipedia [en.wikipedia.org]
- 2. Treatment of Parkinson’s Disease with AT2101, a compound that increases the activity of endogenous Glucocerebrosidase | Parkinson's Disease [michaeljfox.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]
- 8. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Afegostat (Isofagomine, AT2101) | inhibitor/agonist | CAS 169105-89-9 | Buy Afegostat (Isofagomine, AT2101) from Supplier InvivoChem [invivochem.com]
- 11. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isofagomine induced stabilization of glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. researchgate.net [researchgate.net]
- 16. Isofagomine in vivo effects in a neuronopathic Gaucher disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Afegostat Hydrochloride for Gaucher Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Afegostat hydrochloride (also known as isofagomine or AT2101) is an iminosugar that was investigated as a pharmacological chaperone therapy for Gaucher disease. This technical guide provides an in-depth overview of the preclinical and clinical research on Afegostat, with a focus on its mechanism of action, quantitative outcome measures, and detailed experimental protocols. Although the clinical development of Afegostat was discontinued (B1498344) due to a lack of clinically meaningful improvements in a Phase II trial, the data generated from its research offers valuable insights into the chaperone approach for treating lysosomal storage disorders.[1]
Mechanism of Action
Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme β-glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. Many GBA1 mutations, such as the common N370S mutation, cause misfolding of the GCase enzyme in the endoplasmic reticulum (ER), leading to its premature degradation and preventing its transit to the lysosome.
Afegostat acts as a pharmacological chaperone by selectively binding to the misfolded GCase in the ER. This binding stabilizes the enzyme's conformation, facilitating its proper folding and subsequent trafficking to the lysosome, where it can catabolize glucosylceramide.[1] Preclinical studies have shown that Afegostat can increase the activity of mutant GCase by approximately threefold.[1]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from research on Afegostat.
Table 1: Preclinical Efficacy of Afegostat in Cellular Models
| Cell Type/Mutation | Afegostat Concentration | Incubation Time | GCase Activity Increase (Fold) | Reference |
| N370S Fibroblasts | 30 µM | 5 days | ~2.5 | [2] |
| L444P Lymphoblasts | Not specified | 5 days | ~3.5 | [2] |
| L444P Fibroblasts | Not specified | 5 days | ~1.3 | [2] |
Table 2: Preclinical Efficacy of Afegostat in a Gaucher Disease Mouse Model
| Parameter | Treatment | Duration | Result | Reference |
| GCase Activity (Brain) | Oral Afegostat | Not specified | 2- to 5-fold increase | [2] |
| Spleen Weight | Oral Afegostat | 24 weeks | Significant reduction | [2] |
| Liver Weight | Oral Afegostat | 24 weeks | Significant reduction | [2] |
Table 3: Preliminary Results of Phase II Clinical Trial in Treatment-Naive Type 1 Gaucher Disease Patients (NCT00446550)
| Parameter | Dosing Regimens | Duration | Key Outcomes | Reference |
| Safety & Tolerability | 225 mg (3 days on/4 days off and 7 days on/7 days off) | 6 months | Generally well-tolerated, no serious adverse events reported. | [3] |
| Efficacy | 225 mg (3 days on/4 days off and 7 days on/7 days off) | 6 months | Increase in GCase levels in white blood cells for all patients. Clinically meaningful improvements in key disease measures observed in only 1 of 18 patients who completed the study. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of Afegostat.
Glucocerebrosidase (GCase) Activity Assay in Cell Lysates
This protocol is adapted from standard fluorometric assays for GCase activity.[4][5][6]
Objective: To quantify the enzymatic activity of GCase in cell lysates.
Principle: The assay measures the hydrolysis of the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) by GCase to produce the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or citrate (B86180) phosphate (B84403) buffer)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Assay buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.4, containing sodium taurocholate
-
Substrate solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in assay buffer
-
Stop solution: 0.5 M glycine-NaOH, pH 10.5
-
4-methylumbelliferone (4-MU) standard solution
-
Black 96-well microplate
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in an appropriate volume of lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a standardized amount of protein from the cell lysate to each well.
-
Add assay buffer to bring the total volume to 50 µL.
-
Initiate the reaction by adding 50 µL of the 4-MUG substrate solution.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the 4-MU standard.
-
Calculate the GCase activity in nmol/mg/hour.
-
Quantification of Glucosylceramide and Glucosylsphingosine (B128621) by LC-MS/MS
This protocol is based on established methods for lipid extraction and analysis.[7][8][9][10]
Objective: To accurately measure the levels of glucosylceramide and glucosylsphingosine in biological samples (cells, tissues, or plasma).
Principle: Lipids are extracted from the sample, separated using liquid chromatography (LC), and then detected and quantified by tandem mass spectrometry (MS/MS). Stable isotope-labeled internal standards are used for accurate quantification.
Materials:
-
Homogenizer
-
Solvent for extraction (e.g., chloroform:methanol mixture)
-
Internal standards (e.g., deuterated glucosylceramide and glucosylsphingosine)
-
LC-MS/MS system with an appropriate column (e.g., HILIC)
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid and ammonium (B1175870) formate)
Procedure:
-
Sample Preparation and Homogenization:
-
Accurately weigh tissue samples or measure the volume of plasma/cell pellets.
-
Homogenize the sample in an appropriate buffer.
-
-
Lipid Extraction:
-
Add the internal standards to the homogenate.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a gradient elution on the LC column.
-
Detect and quantify the specific mass transitions for glucosylceramide, glucosylsphingosine, and their internal standards using Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of each lipid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Conclusion
This compound demonstrated promise in preclinical studies as a pharmacological chaperone for mutant GCase, effectively increasing enzyme activity and reducing substrate storage in cellular and animal models of Gaucher disease. However, these promising preclinical findings did not translate into significant clinical benefit in a Phase II trial, leading to the cessation of its development. The research on Afegostat has, nevertheless, been instrumental in advancing the understanding of chaperone therapy for lysosomal storage diseases and highlights the challenges in translating in vitro and in vivo efficacy to clinical success. The methodologies and data presented in this guide serve as a valuable resource for researchers continuing to explore novel therapeutic strategies for Gaucher disease and other related disorders.
References
- 1. Afegostat - Wikipedia [en.wikipedia.org]
- 2. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amicus Therapeutics Announces Preliminary Results of Phase 2 Study with Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]
- 4. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
Preclinical Profile of Afegostat Hydrochloride: A Pharmacological Chaperone for Gaucher Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Afegostat hydrochloride, also known as isofagomine (IFG) and designated as AT2101, is an experimental iminosugar developed for the treatment of Gaucher disease.[1] Gaucher disease is a lysosomal storage disorder arising from mutations in the GBA1 gene, which lead to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (B128621) (GlcSph), within lysosomes, causing a range of clinical manifestations.[2][3] Afegostat was investigated as a pharmacological chaperone, a small molecule designed to bind to and stabilize misfolded mutant GCase, facilitating its proper trafficking to the lysosome and restoring its enzymatic activity.[3][4] Despite showing promise in preclinical studies, the development of Afegostat was halted after it failed to demonstrate significant clinical improvement in Phase II trials.[1][5] This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate this compound.
Mechanism of Action
Afegostat acts as a competitive inhibitor of GCase, binding to the enzyme's active site.[2] Its chaperoning effect is pH-dependent. In the neutral pH environment of the endoplasmic reticulum (ER), where mutant GCase is prone to misfolding and degradation, Afegostat binds with high affinity, stabilizing the enzyme's conformation. This stabilization allows the folded GCase-Afegostat complex to traffic through the secretory pathway to the acidic environment of the lysosome. The lower pH of the lysosome reduces the binding affinity of Afegostat, facilitating its dissociation from the active site and allowing the restored GCase to metabolize its accumulated substrates.[2]
Quantitative Preclinical Data
The preclinical evaluation of this compound generated a range of quantitative data, from in vitro enzyme inhibition and cell-based assays to in vivo efficacy studies in animal models of Gaucher disease.
In Vitro Enzyme Inhibition
Afegostat is a potent inhibitor of GCase, with its inhibitory activity being highly dependent on pH.[2] It has also been shown to be a weak inhibitor of other glucosidases at concentrations significantly higher than its GCase inhibitory constants.
| Enzyme | Parameter | Value | Conditions | Reference |
| Human GCase | Ki | ~1 nM | pH 7.2 | [2] |
| Human GCase | Ki | ~20 nM | pH 6.0 | [2] |
| Human GCase | Ki | ~30 nM | pH 5.6 | [2] |
| Human GCase | Ki | ~145 nM | pH 4.5 | [2] |
| α-1,2 glucosidase II | IC50 | ~200 µM | Not specified | [6] |
Table 1: In vitro enzyme inhibition data for Afegostat (Isofagomine).
In Vitro GCase Activity Enhancement
Afegostat treatment of fibroblasts and lymphoblastoid cell lines derived from Gaucher disease patients resulted in a significant increase in GCase activity.
| Cell Line (GCase Mutation) | Treatment Concentration | Fold Increase in GCase Activity | Reference |
| N370S Fibroblasts | Not specified | ~3-fold | [6] |
| L444P Lymphoblastoid Cell Lines | Not specified | ~3.5-fold | [3] |
| L444P Fibroblasts | Not specified | ~1.3-fold | [3] |
| L444P Fibroblasts (with glycoprotein (B1211001) enrichment) | Not specified | ~2-fold | [3] |
| G202R Fibroblasts | 150 µM | 7.2-fold | [7] |
Table 2: Enhancement of GCase activity in patient-derived cell lines.
In Vivo Efficacy in Gaucher Disease Mouse Models
Oral administration of Afegostat to various mouse models of Gaucher disease led to increased GCase activity in multiple tissues, a reduction in accumulated substrates, and an extension of lifespan in a neuronopathic model.
| Mouse Model | Dosage | Treatment Duration | Key Findings | Reference |
| V394L, D409H, or D409V homozygous mice | 30 mg/kg/day | 4-8 weeks | Increased GCase activity in visceral tissues and brain.[2] | [2] |
| hG/4L/PS-NA mice | 30 mg/kg/day | 8 weeks | 75% reduction in glucosylceramide and 33% reduction in glucosylsphingosine.[8] | [8] |
| L444P GCase mice | 20 mg/kg/day | 4 weeks | 2- to 5-fold increase in GCase activity in brain and other tissues.[9] | [9] |
| L444P GCase mice | Not specified | 24 weeks | Significant reduction in spleen and liver weights.[3] | [3] |
| 4L;C* (neuronopathic model) | 20 mg/kg/day | - | 10-day extension in lifespan. | [10] |
| 4L;C* (neuronopathic model) | 600 mg/kg/day | - | 20-day extension in lifespan. | [10] |
Table 3: In vivo efficacy of Afegostat in Gaucher disease mouse models.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of Afegostat.
GCase Activity Assay in Cell Lysates
This protocol describes the measurement of GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
1. Cell Lysis:
-
Treat Gaucher patient fibroblasts with Afegostat (e.g., 25 µM) or vehicle (DMSO) for 5 days.[11]
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).[11]
-
Lyse cells in a buffer containing 0.4% Triton X-100 and 0.4% taurodeoxycholate (B1243834) at pH 5.5.[11]
-
Centrifuge the lysate at 100,000 x g to clear it.[11]
-
Determine the total soluble protein concentration using a Bradford assay.[11]
2. Enzymatic Reaction:
-
Mix equal volumes of the cleared lysate and a substrate solution (0.8 mM 4-MUG).[11]
-
Incubate the reaction mixture at 37°C for 1 hour.[11]
3. Termination and Fluorescence Measurement:
-
Stop the reaction by adding a buffer to raise the pH to 10.5 (e.g., 0.1 M 2-amino-2-methyl-1-propanol).[11]
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.[12]
4. Data Analysis:
-
Create a standard curve using known concentrations of 4-MU to quantify the amount of product formed.[12]
-
Normalize the GCase activity to the total protein concentration and express as nmol/mg protein/hour.[4]
Quantification of Glucosylceramide and Glucosylsphingosine by LC-MS/MS
This protocol outlines the quantification of GCase substrates in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Tissue Homogenization:
-
Homogenize mouse brain or liver tissue (100-300 mg) in a 2% CHAPS solution (4 mL/g wet tissue) using a bead homogenizer.[13]
2. Extraction:
-
Add internal standards (e.g., d5-GluCer(18:0) and d5-GluSph) to the homogenates.[13]
-
Vortex the samples for approximately 3 minutes and then centrifuge at 10,000 rpm for 10 minutes.[13]
-
Transfer the supernatant for analysis.[13]
3. LC-MS/MS Analysis:
-
Inject the crude extract into an LC-MS/MS system.[13]
-
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for chromatographic separation of GlcCer and GlcSph from their isobaric galactosyl epimers.[3]
-
Perform mass spectrometry using multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for each analyte and internal standard.[13]
4. Data Analysis:
-
Calculate the peak area ratios of the analytes to their corresponding internal standards.[13]
-
Convert these ratios to concentrations using a standard curve.[13]
In Vivo Administration of Afegostat in Mouse Models
This protocol describes the oral administration of Afegostat to Gaucher disease mouse models.
1. Drug Formulation:
2. Dosing:
-
Calculate the amount of Afegostat to be added to the drinking water to achieve the desired daily dosage (e.g., 20 mg/kg/day), based on the measured water intake of the mice.[14]
-
For oral gavage, dissolve the required dose in a suitable vehicle and administer a single daily dose.[4]
3. Monitoring:
-
Monitor the body weight and general health of the mice throughout the study.[14]
-
At the end of the treatment period, euthanize the mice and collect tissues for analysis of GCase activity and substrate levels.[4]
Conclusion
The preclinical studies of this compound demonstrated its potential as a pharmacological chaperone for restoring GCase activity in the context of certain Gaucher disease mutations. In vitro, it effectively inhibited GCase in a pH-dependent manner and increased enzyme activity in patient-derived cells. In vivo, oral administration of Afegostat led to increased GCase activity in relevant tissues, reduced substrate accumulation, and improved disease phenotypes in mouse models. Despite these promising preclinical findings, the transition to clinical success was not realized, highlighting the challenges in translating preclinical efficacy to clinical benefit for pharmacological chaperones. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of lysosomal storage disorders and small molecule drug development.
References
- 1. protocols.io [protocols.io]
- 2. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]
- 9. Concanavalin A enrichment [bio-protocol.org]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 13. Glucosylceramide and glucosylsphingosine analysis â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 14. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effect of Afegostat Hydrochloride on β-Glucocerebrosidase
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Gaucher disease is a lysosomal storage disorder resulting from mutations in the GBA1 gene, which encodes the enzyme β-glucocerebrosidase (GCase). These mutations often lead to protein misfolding, retention in the endoplasmic reticulum (ER), and premature degradation, culminating in a functional deficiency of GCase in the lysosome and the accumulation of its substrate, glucosylceramide. Pharmacological chaperone therapy (PCT) represents a therapeutic strategy to rescue these misfolded mutant enzymes. Afegostat (also known as isofagomine or AT2101) is an iminosugar that was investigated as a pharmacological chaperone for GCase. This document provides a detailed technical overview of the mechanism of action of Afegostat, its quantitative effects on GCase, and the experimental protocols used to evaluate its efficacy.
Introduction to Pharmacological Chaperone Therapy for Gaucher Disease
Gaucher disease is characterized by a deficiency in the activity of the lysosomal enzyme β-glucocerebrosidase (GCase), which is responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2][3][4] A significant number of disease-causing mutations in the GBA1 gene result in the synthesis of GCase variants that are catalytically competent but misfolded.[3][5] These misfolded proteins are identified by the quality control system of the endoplasmic reticulum (ER) and targeted for proteasomal degradation, preventing their transit to the lysosome.
Pharmacological chaperones are small molecules designed to bind to and stabilize misfolded proteins, facilitating their correct folding and subsequent trafficking from the ER to their intended cellular destination.[3][5][6] For Gaucher disease, the goal is to use a chaperone that binds to the mutant GCase in the ER, promotes its proper conformation, and allows it to be transported to the lysosome.[3] Afegostat (isofagomine) is a competitive inhibitor of GCase that was developed to act as such a chaperone.[7][8]
Mechanism of Action of Afegostat
Afegostat is an iminosugar that acts as an active-site inhibitor of GCase.[9] Its mechanism as a pharmacological chaperone is dependent on the distinct pH environments of the ER (neutral) and the lysosome (acidic).
-
Binding in the Endoplasmic Reticulum: At the neutral pH of the ER, Afegostat binds with high affinity to the active site of newly synthesized, misfolded GCase variants.[8][10]
-
Conformational Stabilization: This binding stabilizes the protein's three-dimensional structure, helping it to achieve a conformation that is recognized as "correct" by the ER's quality control machinery.
-
Lysosomal Trafficking: The stabilized GCase-Afegostat complex is then trafficked through the secretory pathway to the lysosomes.[11]
-
Release in the Lysosome: The lysosome maintains an acidic environment (pH ~4.5-5.0). At this low pH, the binding affinity of Afegostat for the GCase active site is significantly reduced.[8]
-
Restoration of Function: Afegostat is displaced from the active site by the accumulated natural substrate, glucosylceramide, allowing the now correctly localized GCase to perform its catalytic function.[8]
This therapeutic approach was shown to increase GCase activity for several mutant forms of the enzyme, including N370S and L444P, in preclinical studies.[7][8][11]
Quantitative Data on Afegostat's Effects
The efficacy of Afegostat has been quantified in various preclinical models. The data demonstrate its ability to act as a potent GCase inhibitor at neutral pH and to increase the activity and protein levels of mutant GCase in cellular and animal models.
Table 1: In Vitro Efficacy of Afegostat
| Parameter | Enzyme/Cell Type | Mutation | Value | Reference |
| Inhibition Constant (Ki) | Wild-Type GCase | Wild-Type | ~30 nM | [9] |
| Mutant GCase | N370S | ~30 nM | [9] | |
| Mutant GCase | V394L | ~30 nM | [9] | |
| GCase Activity Increase | Patient Fibroblasts | N370S | ~3-fold | [7] |
| GCase Protein Increase | Patient Fibroblasts | N370S | 1.4-fold | [8] |
| Patient Fibroblasts | L444P | 3-fold | [8] | |
| CRIM Specific Activity * | Patient Fibroblasts | N370S | 2.7-fold increase | [8] |
| Patient Fibroblasts | L444P | 0.36-fold (decrease) | [8] |
*CRIM Specific Activity (Cross-Reactive Immunological Material) refers to the ratio of enzyme activity to the amount of enzyme protein, indicating changes in the catalytic efficiency of the rescued enzyme.
Table 2: In Vivo & Clinical Trial Observations
| Model/Study | Treatment | Tissue/Sample | Key Finding | Reference |
| Mouse Model (GCase mutations) | 30 mg/kg/day IFG | Visceral Tissues & Brain | Increased GCase activity | [9] |
| Mouse Model (L444P-GCase) | Oral administration | Brain & other tissues | 2- to 5-fold increase in GCase levels | [11] |
| Phase 2 Clinical Trial | 225 mg Afegostat (intermittent dosing) | White Blood Cells | All patients experienced an increase in GCase levels | |
| Phase 2 Clinical Trial | 225 mg Afegostat (intermittent dosing) | Clinical Endpoints | No clinically meaningful improvement in the majority of patients | [11] |
Despite promising preclinical data and demonstrated biological activity (increased enzyme levels) in a Phase 2 trial, Afegostat development was terminated because it failed to produce clinically meaningful reductions in disease symptoms for most patients.[7]
Key Experimental Protocols
Evaluating the effect of a pharmacological chaperone like Afegostat requires robust assays to measure both enzyme activity and protein levels.
In Vitro GCase Activity Assay
This protocol describes a common method to quantify GCase activity in cell lysates using a fluorogenic substrate.
Principle: The assay utilizes the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[2][12] GCase hydrolyzes this substrate at an acidic pH, releasing the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. To ensure specificity for lysosomal GCase (GBA1), activity is often measured in the presence of taurocholate (which activates GBA1 and inhibits cytosolic GBA2) or by subtracting the residual activity measured in the presence of a specific GCase inhibitor like conduritol B epoxide (CBE).[12][13]
Methodology:
-
Cell Lysis:
-
Culture patient-derived fibroblasts or other relevant cells with and without varying concentrations of Afegostat for a specified duration.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Lyse cells in an appropriate buffer (e.g., 1% Triton X-100 extraction buffer) on ice.[2]
-
Homogenize the lysate using a Dounce homogenizer or sonication.[2]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a standardized amount of protein lysate (e.g., 10 µg) to each well.[2]
-
For background correction, add a GCase inhibitor (e.g., CBE) to a subset of wells.
-
Prepare a reaction buffer (e.g., McIlvaine's citrate-phosphate buffer, pH 5.4) containing taurocholate.[12]
-
Prepare the substrate solution of 4-MUG (e.g., 6 mM in ddH₂O).[2]
-
Initiate the reaction by adding the 4-MUG substrate to the wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a high-pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7). This step also enhances the fluorescence of 4-MU.[12]
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Generate a standard curve using known concentrations of 4-MU to convert fluorescence units to moles of product.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with inhibitor) from the sample wells.
-
Calculate the specific activity as nmol of 4-MU produced per hour per mg of total protein.
-
Compare the specific activity of Afegostat-treated samples to untreated controls.
-
Western Blot for GCase Protein Quantification
Principle: Western blotting is used to separate proteins by size and quantify the relative abundance of a specific protein (GCase) using antibodies. This method can determine if Afegostat treatment leads to an increase in the total amount of GCase protein, consistent with its role in preventing degradation.
Methodology:
-
Sample Preparation: Prepare protein lysates from treated and untreated cells as described in section 4.1.
-
SDS-PAGE: Denature protein samples and separate them by molecular weight on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to GCase overnight at 4°C.
-
Wash the membrane, then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.
-
Analysis:
-
Quantify the band intensity for GCase using densitometry software.
-
To ensure equal protein loading, re-probe the membrane with an antibody for a housekeeping protein (e.g., β-actin or GAPDH).
-
Normalize the GCase band intensity to the intensity of the loading control.
-
Conclusion
Afegostat hydrochloride is a potent, active-site-directed pharmacological chaperone that demonstrated a clear biological mechanism for increasing the cellular levels and activity of certain mutant forms of β-glucocerebrosidase in preclinical models.[7][9][11] It successfully binds and stabilizes misfolded GCase in the ER, facilitating its transport to the lysosome.[10][11] While clinical trials confirmed that Afegostat increased GCase levels in patients, this effect did not translate into significant clinical benefits for the majority of participants, leading to the discontinuation of its development for Gaucher disease.[7] The study of Afegostat has nonetheless provided crucial insights into the potential and the challenges of pharmacological chaperone therapy for genetic diseases.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 4. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological chaperone therapy for Gaucher disease: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gaucherdisease.org [gaucherdisease.org]
- 7. Afegostat - Wikipedia [en.wikipedia.org]
- 8. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]
- 13. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Afegostat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afegostat hydrochloride, also known as isofagomine hydrochloride, is a potent iminosugar inhibitor of acid β-glucosidase (GCase). It has been extensively studied as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene that lead to misfolded and dysfunctional GCase. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for relevant assays are also included to facilitate further research and development.
Chemical and Physical Properties
This compound is the hydrochloride salt of Afegostat (isofagomine). It is a white to off-white solid powder.[1] The following tables summarize its key chemical identifiers and physicochemical properties.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol hydrochloride[1] |
| Synonyms | Isofagomine HCl, AT-2101[1] |
| CAS Number | 161302-93-8[1] |
| Molecular Formula | C₆H₁₄ClNO₃[1] |
| Molecular Weight | 183.63 g/mol [1] |
| SMILES | OC[C@H]1CNC--INVALID-LINK--[C@@H]1O.Cl[2] |
| InChI Key | XXPFHYCYDUDOIS-RWOHWRPJSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid powder | MedKoo Biosciences[1] |
| Water Solubility | 4.17 mg/mL (experimentally determined for Afegostat) | MedchemExpress[3] |
| Water Solubility | 538.0 mg/mL (predicted for Afegostat) | DrugBank Online[4] |
| logP | -1.7 (predicted for Afegostat) | DrugBank Online[4] |
| pKa (Strongest Acidic) | 13.52 (predicted for Afegostat) | DrugBank Online[4] |
| pKa (Strongest Basic) | 8.8 (predicted for Afegostat) | DrugBank Online[4] |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1] | MedKoo Biosciences[1] |
Chemical Structure
Afegostat is a piperidine-based iminosugar, an analogue of glucose where the ring oxygen is replaced by a nitrogen atom. The hydrochloride salt is formed by the protonation of the nitrogen atom in the piperidine (B6355638) ring. The stereochemistry of the three chiral centers is crucial for its biological activity.
Synthesis of this compound
The synthesis of Afegostat (isofagomine) has been approached through various routes, often starting from chiral precursors. A common strategy involves the use of carbohydrates or other enantiomerically pure starting materials to establish the desired stereochemistry. One reported synthesis starts from (S)-vinyloxirane.[5][6] The key steps involve the nucleophilic opening of the epoxide, ring-closing metathesis to form the piperidine ring, and stereoselective hydroboration to introduce the final hydroxyl group. The synthesis is completed by deprotection steps to yield isofagomine, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.[7]
A representative synthetic scheme is outlined below. For detailed experimental procedures, please refer to the cited literature.
Mechanism of Action: Pharmacological Chaperone
Afegostat acts as a pharmacological chaperone for mutant GCase. In Gaucher disease, many mutations in the GBA1 gene result in misfolded GCase that is retained in the endoplasmic reticulum (ER) and targeted for degradation by the cell's quality control system.[8][9] Afegostat, due to its structural similarity to the natural substrate of GCase, can bind to the active site of the misfolded enzyme in the ER.[10] This binding stabilizes the protein, promoting its correct folding and subsequent trafficking through the Golgi apparatus to the lysosome, its site of action.[8] Once in the acidic environment of the lysosome, the affinity of Afegostat for the GCase active site is reduced, allowing it to be displaced by the natural substrate, glucosylceramide.[11] This restores the enzymatic activity of GCase in the lysosome, enabling the breakdown of accumulated glucosylceramide.
Experimental Protocols
In Vitro GCase Activity Assay in Cell Lysates
This protocol describes the measurement of GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[12][13][14] The assay is performed at an acidic pH to specifically measure lysosomal GCase activity.
Materials:
-
Cell lysates (from cultured cells, e.g., fibroblasts or lymphoblasts)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution
-
Assay buffer (e.g., 0.2 M phosphate-citrate buffer, pH 5.4)[15]
-
Stop buffer (e.g., 0.25 M glycine (B1666218) buffer, pH 10.4)[14]
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~355-365 nm, Emission: ~440-460 nm)[12][16]
-
Bradford reagent for protein quantification
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using the Bradford assay or a similar method. This is necessary to normalize the enzyme activity.
-
Assay Preparation:
-
Thaw cell lysates and keep them on ice.
-
Prepare the 4-MUG substrate solution in the assay buffer to the desired final concentration (e.g., 5.02 mM).[15]
-
Prepare a standard curve using 4-methylumbelliferone (B1674119) (4-MU) to quantify the amount of product generated.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Include blank wells containing only assay buffer and substrate, as well as control samples with known GCase activity if available.
-
To initiate the reaction, add the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[14] The incubation time may need to be optimized based on the cell type and expected enzyme activity.
-
-
Stopping the Reaction:
-
After the incubation period, add the stop buffer to each well to terminate the enzymatic reaction and raise the pH, which enhances the fluorescence of the 4-MU product.[14]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the sample wells.
-
Use the 4-MU standard curve to convert the fluorescence readings into the amount of product (4-MU) generated.
-
Calculate the GCase activity, typically expressed as nmol of 4-MU produced per hour per mg of protein.
-
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AU2008254594B2 - New method for preparing isofagomine and its derivatives - Google Patents [patents.google.com]
- 8. Using pharmacological chaperones to restore proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological chaperone - Wikipedia [en.wikipedia.org]
- 10. Afegostat - Wikipedia [en.wikipedia.org]
- 11. Pharmacological Chaperones and Protein Conformational Diseases: Approaches of Computational Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. protocols.io [protocols.io]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Afegostat Hydrochloride: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afegostat hydrochloride, also known as Isofagomine hydrochloride or AT-2101, is a potent iminosugar that has been investigated as a pharmacological chaperone for the treatment of Gaucher disease.[1] Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, which leads to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages. Afegostat was designed to selectively bind to and stabilize misfolded mutant forms of GCase, facilitating their proper trafficking from the endoplasmic reticulum to the lysosome and thereby increasing their enzymatic activity.[1][2][3]
This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols for its evaluation.
Core Data Presentation
Quantitative data for this compound and its free base form are summarized in the table below for easy reference and comparison.
| Property | This compound | Afegostat (Free Base) |
| CAS Number | 161302-93-8[1][4] | 169105-89-9[1][5] |
| Molecular Formula | C₆H₁₄ClNO₃[1] | C₆H₁₃NO₃[5] |
| Molecular Weight | 183.63 g/mol [1][4] | 147.17 g/mol [5] |
| Synonyms | Isofagomine HCl, AT-2101[1] | Isofagomine, D-Isofagomine[6][7] |
| IUPAC Name | (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol hydrochloride[1] | (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol[5] |
Mechanism of Action: Pharmacological Chaperoning of GCase
Afegostat acts as a pharmacological chaperone, a small molecule that specifically and reversibly binds to a target protein to promote its proper folding and stability. In the context of Gaucher disease, many mutations in the GBA1 gene, such as the common N370S mutation, result in a misfolded GCase enzyme that is retained in the endoplasmic reticulum (ER) and targeted for degradation through the ER-associated degradation (ERAD) pathway.[4][5]
Afegostat, being an analog of the glucose substrate, binds to the active site of the nascent, misfolded GCase in the neutral pH environment of the ER.[3] This binding stabilizes the enzyme in a more native conformation, allowing it to pass the ER's quality control checkpoints and traffic through the Golgi apparatus to the lysosome.[2][3] Once in the acidic environment of the lysosome, the affinity of Afegostat for the GCase active site is reduced, leading to its dissociation. The now correctly localized and folded GCase can then hydrolyze the accumulated glucosylceramide.[2] Studies have shown that treatment with Afegostat can increase the cellular activity of mutant GCase by several fold in patient-derived fibroblasts.[2][8]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of pharmacological chaperones like Afegostat.
GCase Activity Assay in Patient-Derived Fibroblasts
This protocol measures the total cellular GCase activity in cell lysates after treatment with the pharmacological chaperone.
a. Cell Culture and Treatment:
-
Culture human fibroblasts derived from Gaucher disease patients (e.g., homozygous for the N370S mutation) and normal controls in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM, 100 µM) or vehicle (DMSO) for 5 days.[8] Change the medium with fresh compound every 2-3 days.
b. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate-phosphate buffer, pH 5.4) on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA protein assay.
c. Enzymatic Assay:
-
Prepare a reaction mixture containing the cell lysate (normalized for total protein, e.g., 10-20 µg) and the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in a citrate-phosphate buffer (pH 5.4).[9][10][11]
-
Incubate the reaction at 37°C for 1 hour, protected from light.[10]
-
Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M NaOH/glycine, pH 10.4).[10]
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[10]
-
Calculate GCase activity based on a standard curve of 4-MU and express it as nmol/hour/mg of protein.
Immunofluorescence Microscopy for GCase Trafficking
This protocol visualizes the subcellular localization of GCase to assess its trafficking from the ER to the lysosome.
a. Cell Culture and Treatment:
-
Seed patient-derived fibroblasts on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or vehicle as described in Protocol 1.
b. Immunostaining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against GCase and a co-stain for a lysosomal marker (e.g., LAMP1) and an ER marker (e.g., Calnexin) overnight at 4°C.
-
Wash the cells and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
c. Imaging and Analysis:
-
Visualize the cells using a confocal microscope.
-
Analyze the images for the co-localization of GCase with the lysosomal and ER markers to determine the extent of GCase trafficking to the lysosome.
Conclusion
This compound serves as a well-characterized example of a pharmacological chaperone for the treatment of Gaucher disease. Its mechanism of action, centered on the stabilization and enhanced trafficking of mutant GCase, provides a promising therapeutic strategy for genetic diseases caused by protein misfolding. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of similar chaperone compounds, enabling researchers to assess their potential to rescue protein function and ameliorate disease phenotypes. While the clinical development of Afegostat was discontinued, the principles of its action and the methodologies for its study remain highly relevant to the ongoing development of novel therapies for lysosomal storage disorders and other protein misfolding diseases.
References
- 1. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 4. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular regulations and therapeutic targets of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. protocols.io [protocols.io]
- 11. In vitro GCase activity assay (total cell lysate) [protocols.io]
Methodological & Application
Application Notes and Protocols for Afegostat Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Afegostat, also known as isofagomine, was an investigational drug developed for the treatment of certain forms of Gaucher's disease.[1] It acts as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase).[2][3] This document provides detailed protocols for in vitro assays to characterize the activity of Afegostat hydrochloride.
Mechanism of Action
Gaucher's disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme acid β-glucosidase (GCase). These mutations lead to misfolding of the GCase enzyme, preventing its proper trafficking from the endoplasmic reticulum (ER) to the lysosome and resulting in reduced enzymatic activity. This leads to the accumulation of its substrate, glucosylceramide.
Afegostat is an iminosugar that acts as a pharmacological chaperone. It selectively binds to the misfolded GCase in the ER, stabilizing its conformation and facilitating its correct folding and subsequent trafficking to the lysosome.[1][2] Once in the lysosome, the lower pH environment and the high concentration of the natural substrate lead to the dissociation of Afegostat from the enzyme, restoring its catalytic activity. Afegostat has been shown to increase the activity of the N370S mutant GCase, one of the most common mutations in Gaucher's disease.[1] Additionally, Afegostat is a potent inhibitor of β-galactosidase, with potential applications in GM1-gangliosidosis and Morquio B disease.[4]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Afegostat as a pharmacological chaperone for GCase.
Quantitative Data Summary
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC₅₀ | Wild-Type GCase (pH 7.2) | 5 nM | [4] |
| Wild-Type GCase (pH 5.2) | 30 nM | [4] | |
| α-1,2 Glucosidase II | ~200 µM | [2] | |
| Kᵢ | Wild-Type and Mutant GCase (N370S, V394L) | ~30 nM | [5] |
| GCase Activity Increase | N370S Mutant Fibroblasts | 3.0 ± 0.6-fold | [6] |
| L444P Mutant Lymphoblasts | ~3.5-fold | [1] | |
| L444P Mutant Fibroblasts | ~1.3-fold | [1] | |
| Thermal Stability | Wild-Type GCase | ΔTₘ of ~15°C with 43 µM Afegostat | [4] |
Experimental Protocols
GCase Enzymatic Activity Assay in Patient-Derived Fibroblasts
This protocol is designed to measure the ability of Afegostat to increase GCase activity in cells harboring a specific mutation.
Experimental Workflow:
References
- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Afegostat Hydrochloride in Gaucher Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme acid β-glucosidase (GCase). This deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages. Afegostat hydrochloride (also known as isofagomine or AT2101) is a pharmacological chaperone designed to treat Gaucher disease. As an iminosugar, Afegostat selectively binds to and stabilizes misfolded mutant GCase, facilitating its proper trafficking to the lysosome and thereby increasing its enzymatic activity.[1][2] Although its clinical development was halted, preclinical studies in animal models of Gaucher disease have provided valuable insights into its mechanism of action and therapeutic potential.[2]
These application notes provide a summary of the use of Afegostat in preclinical animal models of Gaucher disease, including quantitative data, experimental protocols, and visual diagrams of its mechanism and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of Afegostat (isofagomine) in various mouse models of Gaucher disease.
Table 1: Effects of Afegostat (Isofagomine) on GCase Activity in L444P GCase Mice
| Tissue | Treatment Duration | Fold Increase in GCase Activity (Mean) | Reference |
| Brain | Not Specified | 2 to 5-fold | [1][3] |
| Liver | Not Specified | 2 to 5-fold | [1][3] |
| Spleen | Not Specified | 2 to 5-fold | [1][3] |
| Lung | Not Specified | 2 to 5-fold | [1][3] |
Table 2: Effects of Afegostat (Isofagomine) on Biomarkers and Organ Weights in L444P GCase Mice
| Parameter | Treatment Duration | Outcome | Reference |
| Plasma Chitin (B13524) III | 8 weeks | Significantly lowered | [1][3] |
| Plasma IgG | 8 weeks | Significantly lowered | [1][3] |
| Spleen Weight | 24 weeks | Significantly reduced | [1][3] |
| Liver Weight | 24 weeks | Significantly reduced | [1][3] |
Table 3: Effects of Afegostat (Isofagomine) in a Neuronopathic (4L;C) Gaucher Disease Mouse Model*
| Parameter | Dose | Outcome | Reference |
| Lifespan Extension | 20 mg/kg/day | 10 days | [4][5][6] |
| Lifespan Extension | 600 mg/kg/day | 20 days | [4][5][6] |
| GCase Activity (Brain & Visceral Tissues) | 20 and 600 mg/kg/day | Increased | [4][5][6] |
| GCase Protein Levels (Brain & Visceral Tissues) | 20 and 600 mg/kg/day | Increased | [4][5][6] |
| Cerebral Cortical Glucosylceramide (GC) | 20 and 600 mg/kg/day | No significant reduction | [4][5][6] |
| Cerebral Cortical Glucosylsphingosine (B128621) (GS) | 20 and 600 mg/kg/day | No significant reduction | [4][5][6] |
| Visceral Tissue Glucosylceramide (GC) | 600 mg/kg/day | Increased | [4][5][6] |
| Visceral Tissue Glucosylsphingosine (GS) | 600 mg/kg/day | Increased | [4][5][6] |
| Astrogliosis (Brain) | 20 and 600 mg/kg/day | Reduced | [4][5][6] |
| Microglial Cell Activation (Brain) | 20 and 600 mg/kg/day | Reduced | [4][5][6] |
| p38 Phosphorylation (Brain) | 20 and 600 mg/kg/day | Decreased | [4][5][6] |
| TNFα Levels (Brain) | 20 and 600 mg/kg/day | Decreased | [4][5][6] |
Experimental Protocols
Protocol 1: Oral Administration of Afegostat in Drinking Water to L444P GCase Mice
This protocol is based on the methodology described by Khanna et al. (2010).
1. Animal Model:
-
Mice expressing murine L444P GCase.[1] These mice have reduced GCase activity in relevant tissues and exhibit some characteristics of Gaucher disease, such as increased spleen and liver weights and elevated plasma biomarkers.[1]
2. Materials:
-
This compound (Isofagomine)
-
Drinking water
-
Appropriate animal caging and husbandry equipment
3. Procedure:
-
Drug Preparation: Dissolve this compound in the drinking water to achieve the desired final concentration for the target dose. The stability of Afegostat in water should be confirmed.
-
Dosing:
-
Administer Afegostat to the mice ad libitum in their drinking water.
-
Monitor water intake to estimate the daily dose received by each animal. Adjust the concentration in the water as needed based on the average daily water consumption and body weight of the mice to maintain a consistent dose.
-
-
Treatment Duration:
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for the analysis of plasma chitin III and IgG levels.
-
Euthanize the animals and harvest tissues (liver, spleen, brain, lung) for the measurement of GCase activity and for histological analysis.
-
Measure the wet weight of the spleen and liver.
-
Protocol 2: Treatment of a Neuronopathic Gaucher Disease Mouse Model (4L;C) with Afegostat*
This protocol is adapted from the study by Sun et al. (2011).
1. Animal Model:
-
Neuronopathic Gaucher disease mouse model, 4L;C* (V394L/V394L + saposin C-/-).[4][5][6] These mice exhibit CNS accumulation of glucosylceramide and glucosylsphingosine and have a progressive neurological phenotype.[4][5][6]
2. Materials:
-
This compound (Isofagomine)
-
Drinking water
-
Standard laboratory animal diet and caging
3. Procedure:
-
Breeding and Dosing Regimen:
-
Administer Afegostat in the drinking water to pregnant female mice 3 to 5 days prior to giving birth at a dose of 20 mg/kg/day.[4]
-
After birth, continue to administer Afegostat to the pups via the drinking water.
-
Divide the pups into two cohorts:
-
-
Monitoring:
-
Monitor the mice daily for body weight, cage activity, and the development of neurological phenotypes (e.g., duck-walk gait, spastic walk).[4]
-
-
Endpoint Analysis:
-
Record the lifespan of each mouse.
-
At a terminal endpoint, euthanize the mice and collect brain and visceral tissues (liver, spleen).
-
Biochemical Analysis:
-
Measure GCase activity and protein levels in tissue homogenates.
-
Quantify the levels of glucosylceramide (GC) and glucosylsphingosine (GS) in the cerebral cortex and visceral tissues.
-
-
Immunohistochemical Analysis (Brain):
-
Perform immunohistochemistry on brain sections to assess for astrogliosis (GFAP staining) and microglial cell activation (Iba1 staining).
-
-
Molecular Analysis (Brain):
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Afegostat - Wikipedia [en.wikipedia.org]
- 3. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]
Application Notes and Protocols for Determining the Optimal Dosage of Afegostat Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afegostat hydrochloride, also known as isofagomine, is a pharmacological chaperone investigated for its potential in treating Gaucher disease.[1] Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme β-glucocerebrosidase (GCase).[2] This deficiency leads to the accumulation of glucocerebroside in various tissues. Afegostat functions by binding to and stabilizing misfolded GCase, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome, thereby increasing its enzymatic activity.[1] It has also been identified as a potent inhibitor of β-galactosidase.[3]
These application notes provide a detailed protocol for determining the optimal dosage of this compound in cell culture experiments, a critical step for in vitro studies aiming to evaluate its efficacy and mechanism of action. The protocol is designed for researchers working with relevant cell models, such as fibroblasts derived from Gaucher disease patients.
Mechanism of Action: Signaling Pathway
Afegostat acts as a pharmacological chaperone, aiding in the proper folding and trafficking of mutant GCase. This intervention helps restore the enzyme's function within the lysosome, where it is responsible for the breakdown of glucocerebroside.
References
Application Notes and Protocols for Afegostat Hydrochloride Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afegostat (B62552) (also known as isofagomine or AT2101) is an experimental iminosugar that acts as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase).[1][2] In Gaucher disease, mutations in the GBA1 gene lead to misfolding of GCase, resulting in its premature degradation and the accumulation of its substrate, glucosylceramide, within lysosomes.[2] Afegostat is designed to bind to the misfolded GCase in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing cellular GCase activity.[1][2] Although the clinical development of afegostat was discontinued (B1498344) after a Phase II trial, it remains a valuable tool for preclinical research in mouse models of Gaucher disease and other related synucleinopathies.[2][3]
These application notes provide a comprehensive overview of the administration of Afegostat hydrochloride in mouse models, including detailed protocols, quantitative data from preclinical studies, and visualizations of its mechanism of action.
Mechanism of Action
Afegostat functions as a pharmacological chaperone. It selectively binds to mutant forms of β-glucocerebrosidase (GCase), such as N370S and L444P, in the endoplasmic reticulum.[1][4] This binding stabilizes the enzyme's proper three-dimensional structure, preventing its recognition by the cellular quality control system and subsequent degradation. The stabilized GCase can then be trafficked to the lysosome, where it can catabolize its substrate, glucosylceramide.[1][4] In mouse models of Gaucher disease, this restoration of GCase activity has been shown to attenuate the downstream effects of substrate accumulation, including neuroinflammation.[1] Specifically, afegostat treatment has been observed to reduce microglial activation and astrogliosis, and to decrease the levels of the pro-inflammatory cytokine TNF-α and the phosphorylation of p38 MAP kinase.[5]
Caption: Mechanism of Afegostat as a pharmacological chaperone for GCase.
Data Presentation
Table 1: Effects of Oral Afegostat Administration on GCase Activity in Gaucher Disease Mouse Models
| Mouse Model | Afegostat Salt | Dose (mg/kg/day) | Duration | Tissue | GCase Activity Increase (Fold vs. Untreated) | Reference |
| L444P GCase | HCl | 3 | 2 weeks | Liver | ~2.5 | [6] |
| L444P GCase | HCl | 10 | 2 weeks | Liver | ~4 | [6] |
| L444P GCase | HCl | 30 | 2 weeks | Liver | ~4 | [6] |
| L444P GCase | Tartrate | 10 | 4 weeks | Liver | ~4 | [6] |
| L444P GCase | Tartrate | 10 | 4 weeks | Spleen | ~4 | [6] |
| L444P GCase | Tartrate | 10 | 4 weeks | Lung | ~5 | [6] |
| L444P GCase | Tartrate | 10 | 4 weeks | Brain | ~2 | [6] |
| 4L;C | Tartrate | 20 | Terminal Stage | Liver | ~3 | [5] |
| 4L;C | Tartrate | 600 | Terminal Stage | Liver | ~6 | [5] |
| 4L;C | Tartrate | 600 | Terminal Stage | Midbrain | ~1.4 | [5] |
| 4L;C | Tartrate | 600 | Terminal Stage | Spleen | ~1.9 | [5] |
Table 2: Effects of Oral Afegostat Administration on Pathological Markers and Lifespan in Gaucher Disease Mouse Models
| Mouse Model | Afegostat Salt | Dose (mg/kg/day) | Duration | Outcome Measure | Result | Reference |
| L444P GCase | Tartrate | 10 | 8 weeks | Plasma Chitin III | Significantly Lowered | [4] |
| L444P GCase | Tartrate | 10 | 8 weeks | Plasma IgG | Significantly Lowered | [4] |
| L444P GCase | Tartrate | 10 | 24 weeks | Spleen Weight | Significantly Reduced | [4] |
| L444P GCase | Tartrate | 10 | 24 weeks | Liver Weight | Significantly Reduced | [4] |
| 4L;C | Tartrate | 20 | Lifelong | Lifespan | 10-day extension | [1][5] |
| 4L;C | Tartrate | 600 | Lifelong | Lifespan | 20-day extension | [1] |
| 4L;C* | Tartrate | 20 and 600 | Terminal Stage | Brain TNF-α mRNA | Reduced | |
| 4L;C* | Tartrate | 20 and 600 | Terminal Stage | Brain Phospho-p38 | Reduced (dose-dependent) | |
| 4L;C* | Tartrate | 20 and 600 | Terminal Stage | Brain Astrogliosis | Reduced | |
| 4L;C* | Tartrate | 20 and 600 | Terminal Stage | Brain Microglial Activation | Reduced | [5] |
| Thy1-aSyn | Tartrate | 100 | 4 months | Motor and Non-motor function | Improved | [3][7] |
| Thy1-aSyn | Tartrate | 100 | 4 months | Microglial inflammatory response | Abolished | [3][7] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the preparation of this compound for oral administration to mice, either via drinking water or oral gavage.
Materials:
-
This compound (or tartrate salt)
-
Sterile, deionized water
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution (optional, for gavage suspension)
-
Standard mouse drinking water bottles
-
Animal feeding (gavage) needles (18-20 gauge for adult mice)
-
1 mL syringes
-
Analytical balance
-
pH meter
Procedure:
A. Administration via Drinking Water (Ad Libitum)
-
Calculate the required concentration: Based on the average daily water consumption of the mice (typically 3-5 mL) and their average body weight, calculate the concentration of this compound needed in the drinking water to achieve the target dose (e.g., 3, 10, or 30 mg/kg/day).[6]
-
Dissolution: Weigh the required amount of this compound and dissolve it in a known volume of sterile, deionized water. Ensure complete dissolution.
-
pH Adjustment (if necessary): Check the pH of the solution. If it is outside the physiological range, adjust it to ~7.0-7.4.
-
Administration: Fill the mouse drinking water bottles with the Afegostat solution.
-
Monitoring: Replace the bottles with a fresh solution every 2-3 days. Monitor the water consumption to ensure accurate dosing.
B. Administration via Oral Gavage
-
Formulation Preparation:
-
For a solution: Dissolve the calculated dose of this compound in a suitable volume of sterile water. The final volume should not exceed 10 mL/kg body weight.
-
For a suspension: Weigh the required amount of this compound and suspend it in 0.5% CMC-Na solution at the desired concentration.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the precise volume to be administered.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue into the esophagus.
-
Slowly administer the solution or suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Caption: General experimental workflow for in vivo studies.
Protocol 2: β-Glucocerebrosidase (GCase) Activity Assay in Mouse Tissues
This protocol describes a fluorometric assay to measure GCase activity in mouse tissue homogenates.
Materials:
-
Mouse tissues (e.g., brain, liver, spleen)
-
Lysis buffer (e.g., 1% sodium taurocholate, 1% Triton X-100 in citrate/phosphate buffer, pH 5.2)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution
-
Stop solution (e.g., 0.2 M glycine-NaOH, pH 10.7)
-
BCA protein assay kit
-
Fluorometer (excitation: 365 nm, emission: 445 nm)
-
Homogenizer
-
Microcentrifuge
-
96-well black plates
Procedure:
-
Tissue Homogenization:
-
Thaw the tissue samples on ice.
-
Homogenize the tissues in ice-cold lysis buffer.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Enzyme Reaction:
-
Dilute the lysates to a consistent protein concentration with lysis buffer.
-
Add a standardized volume of diluted lysate to the wells of a 96-well black plate.
-
Initiate the reaction by adding the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Fluorescence Measurement: Read the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Data Analysis: Calculate the GCase activity, typically expressed as nmol of 4-MUG hydrolyzed per hour per mg of protein.
Safety and Toxicology
There is limited publicly available information on the formal toxicology of this compound in mice, as its clinical development was discontinued. However, in preclinical efficacy studies using doses up to 600 mg/kg/day administered orally, no significant adverse effects have been reported.[1][5] Researchers should, as a standard practice, closely monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress. Standard safety precautions, including the use of personal protective equipment (PPE), should be followed when handling the compound.
Pharmacokinetics
Disclaimer: This document is intended for research purposes only. The protocols and data presented are compiled from published scientific literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Afegostat - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse | PLOS One [journals.plos.org]
- 6. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analytical Detection of Afegostat Hydrochloride
Introduction
Afegostat (B62552) hydrochloride, also known as isofagomine, is an iminosugar that was investigated as a pharmacological chaperone for the treatment of Gaucher's disease.[1] It acts by selectively binding to and restoring the correct conformation of mutant β-glucocerebrosidase, thereby enhancing its activity.[1] The development of afegostat was discontinued (B1498344) after it failed a Phase II clinical trial in 2009.[1] Despite this, the analytical methodology for its detection and quantification remains crucial for research and potential future studies involving this compound or its analogs.
These application notes provide detailed protocols for the analysis of Afegostat hydrochloride in bulk form and in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection. A protocol for a stability-indicating assay is also included to assess the degradation of the molecule under various stress conditions.
I. Quantification of this compound using HPLC-UV
This method is suitable for the determination of this compound purity in bulk drug substance or in simple formulations.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An Agilent 1200 series LC or similar, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: Zorbax™ Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size.[2]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
2. Chromatographic Conditions
-
Mobile Phase A: 0.05% TFA in Water[2]
-
Mobile Phase B: 0.05% TFA in Acetonitrile[2]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 8.0 100 10.0 100 10.1 5 | 12.0 | 5 |
-
Flow Rate: 1.1 mL/min[2]
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (Note: As Afegostat lacks a strong chromophore, low UV wavelength is required for detection).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare a sample solution of the bulk drug substance in water at a concentration of approximately 50 µg/mL.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary (Representative)
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
II. Quantification of this compound in Human Plasma using LC-MS/MS
This method provides high sensitivity and selectivity for the quantification of this compound in a complex biological matrix like human plasma.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS System: An Acquity UPLC system coupled to a triple quadrupole mass spectrometer or equivalent.
-
Column: Waters BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[2]
-
Chemicals and Reagents:
-
This compound reference standard
-
Afegostat-d4 (or other suitable internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
-
2. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 2 1.3 100 2.0 100 2.1 2 | 3.0 | 2 |
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 45 °C[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Afegostat 148.1 79.1 | Afegostat-d4 (IS) | 152.1 | 83.1 |
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Afegostat-d4).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Quantitative Data Summary (Representative)
| Parameter | Result |
| Linearity (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 10.0% |
| Matrix Effect | Minimal |
| Extraction Recovery | > 85% |
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of Afegostat in plasma.
III. Stability-Indicating Assay Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[3] This protocol outlines a forced degradation study to develop a stability-indicating HPLC method for this compound.
Experimental Protocol
1. Forced Degradation (Stress Studies)
-
Prepare solutions of this compound (approx. 100 µg/mL) in various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug at 105 °C for 48 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) for 48 hours.
-
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration for HPLC analysis.
2. Method Development and Validation
-
Use an HPLC system with a photodiode array (PDA) detector to analyze the stressed samples. The HPLC method described in Section I can be used as a starting point.
-
The goal is to achieve baseline separation between the parent this compound peak and all degradation product peaks. The gradient profile may need to be modified to achieve this.
-
The PDA detector will help in assessing the peak purity of the parent drug in the presence of its degradants.
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.[4]
Data Presentation
The results of the forced degradation study should be summarized in a table.
Forced Degradation Results (Representative)
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 N HCl, 60 °C, 24h | 12.5 | 2 |
| 0.1 N NaOH, 60 °C, 24h | 8.2 | 1 |
| 3% H₂O₂, RT, 24h | 5.5 | 1 |
| Thermal (105 °C, 48h) | 2.1 | 1 |
| Photolytic (UV, 48h) | 3.8 | 2 |
Logical Relationship Diagram
Caption: Logical flow for developing a stability-indicating assay.
References
- 1. Afegostat - Wikipedia [en.wikipedia.org]
- 2. Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. questjournals.org [questjournals.org]
Application Notes and Protocols for Afegostat Hydrochloride in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afegostat hydrochloride, also known as isofagomine hydrochloride, is a potent iminosugar that acts as a pharmacological chaperone for the lysosomal enzyme acid β-glucosidase (GCase). Mutations in the gene encoding GCase can lead to its misfolding and subsequent degradation, causing Gaucher disease, a lysosomal storage disorder. Afegostat functions by binding to the active site of both wild-type and mutant GCase in the endoplasmic reticulum, stabilizing the protein and facilitating its proper folding and trafficking to the lysosome. Once in the acidic environment of the lysosome, Afegostat dissociates, allowing the restored enzyme to hydrolyze its substrate, glucocerebroside.
These application notes provide detailed protocols for utilizing this compound to study the enzyme kinetics of GCase, offering insights into its mechanism of action and its effects on enzyme activity.
Mechanism of Action: Pharmacological Chaperoning of GCase
Afegostat acts as a competitive inhibitor of GCase at the neutral pH of the endoplasmic reticulum, where it binds to the enzyme's active site. This binding prevents the misfolded GCase from being targeted for degradation by the cell's quality control machinery. The stabilized Afegostat-GCase complex is then trafficked through the Golgi apparatus to the lysosomes. The acidic environment of the lysosomes (pH ~4.5-5.0) promotes the dissociation of Afegostat from the GCase active site, allowing the now correctly folded enzyme to catabolize its substrate.
Application Notes and Protocols for Afegostat Hydrochloride in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afegostat hydrochloride, also known as isofagomine, is a pharmacological chaperone investigated for its potential therapeutic role in lysosomal storage disorders, particularly Gaucher disease. Its mechanism of action centers on the stabilization of the misfolded lysosomal enzyme β-Glucocerebrosidase (GCase), facilitating its proper trafficking and increasing its enzymatic activity. Given the strong genetic link between mutations in the GCase gene (GBA1) and an increased risk for developing synucleinopathies such as Parkinson's disease and Dementia with Lewy Bodies, Afegostat has been explored in preclinical models of neurodegeneration. These application notes provide a summary of its effects and detailed protocols for its use in relevant experimental models.
Although the clinical development of Afegostat for Gaucher disease was terminated in 2009, the preclinical data available for its use in neurodegenerative disease models offer valuable insights for researchers exploring GCase-targeted therapeutic strategies.
Mechanism of Action
Afegostat is an iminosugar that acts as a competitive inhibitor of GCase. It binds to the active site of GCase in the endoplasmic reticulum (ER), a compartment with a neutral pH. This binding stabilizes the correctly folded conformation of the enzyme, allowing it to pass the ER's quality control system and traffic to the lysosome. Within the acidic environment of the lysosome, the binding affinity of Afegostat is reduced, leading to its dissociation and the release of a functional GCase enzyme. This enhanced enzymatic activity can help reduce the accumulation of GCase substrates, such as glucosylceramide and glucosylsphingosine (B128621), which are implicated in the pathogenesis of neurodegenerative diseases.
Preclinical Data Summary in a Neuronopathic Gaucher Disease Mouse Model
A key study investigated the in vivo effects of Afegostat (isofagomine) in a neuronopathic Gaucher disease mouse model (4L;C*), which exhibits central nervous system accumulation of GCase substrates and progressive neurological deterioration. The findings from this study are summarized below.
Table 1: Effect of Afegostat on Lifespan in 4L;C Mice*
| Treatment Group | Lifespan Extension (days) |
| Afegostat (20 mg/kg/day) | 10 |
| Afegostat (600 mg/kg/day) | 20 |
Table 2: Effect of Afegostat on GCase Activity in 4L;C Mice*
| Tissue | Treatment Group | Fold Increase in GCase Activity |
| Liver | Afegostat (20 mg/kg/day) | 3 |
| Liver | Afegostat (600 mg/kg/day) | 6 |
| Midbrain | Afegostat (600 mg/kg/day) | 1.4 |
| Spleen | Afegostat (600 mg/kg/day) | Data not quantified |
| Lung | Afegostat (20 mg/kg/day) | Data not quantified |
| Lung | Afegostat (600 mg/kg/day) | Data not quantified |
Table 3: Effect of Afegostat on GCase Substrate Levels in 4L;C Mice*
| Tissue | Substrate | Treatment Group | Change in Substrate Levels |
| Cerebral Cortex | Glucosylceramide (GC) | Afegostat (20 and 600 mg/kg/day) | No significant reduction |
| Cerebral Cortex | Glucosylsphingosine (GS) | Afegostat (20 and 600 mg/kg/day) | No significant reduction |
| Visceral Tissues | Glucosylceramide (GC) | Afegostat (600 mg/kg/day) | Increase |
| Visceral Tissues | Glucosylsphingosine (GS) | Afegostat (600 mg/kg/day) | Increase |
Table 4: Effect of Afegostat on Neuroinflammation Markers in the Brain of 4L;C Mice*
| Marker | Effect of Afegostat Treatment |
| Astrogliosis (GFAP) | Reduction |
| Microglial Cell Activation (Iba1) | Reduction |
| p38 Phosphorylation | Decrease |
| TNFα Levels | Decrease |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in neurodegenerative disease models.
Protocol 1: In Vivo Administration of Afegostat in a Mouse Model
This protocol describes the oral administration of Afegostat to a mouse model of neurodegeneration.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
-
Animal balance
-
Appropriate mouse model of neurodegeneration (e.g., 4L;C* neuronopathic Gaucher mice, or an α-synuclein overexpression model)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg/day or 600 mg/kg/day) and the body weight of the mice.
-
Dissolve the calculated amount of this compound in the appropriate volume of vehicle. Ensure complete dissolution.
-
-
Animal Dosing:
-
Weigh each mouse accurately before dosing.
-
Administer the prepared Afegostat solution or vehicle control to the mice via oral gavage. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
Dosing should be performed daily at the same time for the duration of the study.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, changes in body weight, and overall health.
-
For neurodegenerative models, behavioral tests can be performed at specified time points to assess motor and cognitive function.
-
-
Tissue Collection:
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Collect brain and other relevant tissues (e.g., liver, spleen) for subsequent analysis. Tissues can be snap-frozen in liquid nitrogen and stored at -80°C or fixed in 4% paraformaldehyde for histological analysis.
-
Protocol 2: Measurement of GCase Activity in Brain Tissue
This protocol outlines a fluorometric assay to measure GCase activity in brain homogenates.[1][2]
Materials:
-
Brain tissue homogenates
-
Lysis buffer (e.g., 0.25% Triton X-100 in distilled water)
-
GCase assay buffer (0.1 M citrate/phosphate buffer, pH 5.2, containing 0.25% sodium taurocholate and 0.1% Triton X-100)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (e.g., 4 mM in assay buffer)
-
GCase inhibitor (e.g., conduritol-β-epoxide, CBE) for specificity control
-
Stop solution (e.g., 0.2 M glycine/NaOH, pH 10.6)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
-
BCA Protein Assay Kit
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in lysis buffer on ice.
-
Centrifuge the homogenates at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Assay Reaction:
-
Dilute the brain lysates to a consistent protein concentration with the assay buffer.
-
To determine GCase-specific activity, pre-incubate a subset of samples with the GCase inhibitor CBE.
-
Add 10 µL of the diluted lysate to the wells of a 96-well black microplate.
-
Initiate the reaction by adding 50 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Stop the reaction by adding 200 µL of the stop solution to each well.
-
Measure the fluorescence on a plate reader with excitation at 365 nm and emission at 445 nm.
-
-
Data Analysis:
-
Subtract the fluorescence values of the inhibitor-treated samples from the untreated samples to determine GCase-specific activity.
-
Generate a standard curve using 4-methylumbelliferone (B1674119) to quantify the amount of product formed.
-
Express GCase activity as nmol of substrate hydrolyzed per hour per mg of protein.
-
Protocol 3: Quantification of Glucosylceramide (GC) and Glucosylsphingosine (GS) by LC-MS/MS
This protocol describes the extraction and quantification of GC and GS from brain tissue using liquid chromatography-tandem mass spectrometry.[3][4][5][6]
Materials:
-
Brain tissue
-
Homogenization solution (e.g., 2% CHAPS)
-
Internal standards (e.g., d5-GluCer, d5-GluSph) in acetonitrile
-
Solvents for liquid-liquid extraction (e.g., methanol (B129727), acetone)
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize brain tissue in the homogenization solution.
-
Add internal standards to the homogenate.
-
Perform a liquid-liquid extraction by adding organic solvents (e.g., methanol and acetone/methanol mixture).
-
Vortex and centrifuge the samples to separate the phases.
-
Collect the supernatant containing the lipids.
-
Evaporate the solvent and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate the lipids using a suitable chromatography column (e.g., HILIC).
-
Detect and quantify GC and GS isoforms using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Quantify the concentration of each lipid by comparing the peak area of the analyte to that of the internal standard.
-
Normalize the lipid levels to the initial tissue weight.
-
Protocol 4: Western Blot for GCase Protein Levels
This protocol details the detection and quantification of GCase protein in brain lysates.[7][8]
Materials:
-
Brain tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GCase
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare brain lysates in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
-
Electrophoresis and Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane with the loading control antibody.
-
Quantify the band intensities and normalize the GCase signal to the loading control.
-
Protocol 5: Immunohistochemistry for Neuroinflammation
This protocol describes the staining of brain sections for markers of astrogliosis (GFAP) and microglial activation (Iba1).[9][10][11]
Materials:
-
Paraffin-embedded or frozen brain sections
-
Antigen retrieval solution (for paraffin (B1166041) sections)
-
Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)
-
Blocking solution (e.g., 5% normal donkey serum in permeabilization buffer)
-
Primary antibodies (anti-GFAP and anti-Iba1)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Section Preparation:
-
Deparaffinize and rehydrate paraffin sections. Perform antigen retrieval if necessary.
-
For frozen sections, bring to room temperature.
-
-
Staining:
-
Permeabilize the sections with permeabilization buffer.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Wash the sections with PBS.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Mount the sections with mounting medium.
-
Capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of positive cells in specific brain regions.
-
Visualizations
Signaling Pathway of GCase Dysfunction in Neurodegeneration
Caption: GCase dysfunction pathway and Afegostat's mechanism.
Experimental Workflow for Evaluating Afegostat
Caption: Workflow for preclinical evaluation of Afegostat.
References
- 1. GCase activity assay [bio-protocol.org]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Glucosylceramide and glucosylsphingosine analysis â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 4. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 5. protocols.io [protocols.io]
- 6. amicusrx.com [amicusrx.com]
- 7. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot in homogenised mouse brain samples [protocols.io]
- 9. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Afegostat Hydrochloride in Combination with Enzyme Replacement Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afegostat (B62552) hydrochloride, also known as isofagomine (AT2101), is an investigational pharmacological chaperone developed for the treatment of Gaucher disease.[1] Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme β-glucocerebrosidase (GCase), leading to the accumulation of glucocerebroside in various tissues. Afegostat was designed to selectively bind to and stabilize misfolded GCase, facilitating its proper trafficking to the lysosome and increasing its enzymatic activity.[2][3] Although its development was discontinued (B1498344) following a failed Phase II clinical trial, the preclinical data and clinical trial designs for afegostat, particularly in combination with enzyme replacement therapy (ERT), offer valuable insights for researchers in the field of lysosomal storage disorders and pharmacological chaperone therapies.[1]
These application notes provide a summary of the available preclinical and clinical data on afegostat, with a focus on its proposed use in combination with ERT. Detailed protocols for relevant in vitro assays and an overview of the clinical trial design are also presented.
Mechanism of Action
Afegostat is an iminosugar that acts as a competitive inhibitor of GCase.[4] In the neutral pH environment of the endoplasmic reticulum (ER), afegostat binds to the active site of misfolded GCase, stabilizing its conformation. This stabilization allows the chaperone-enzyme complex to pass the ER's quality control system and traffic to the lysosome. Within the acidic environment of the lysosome, the affinity of afegostat for GCase is reduced, leading to its dissociation and the release of a more stable, active enzyme.
Preclinical Data
In Vitro Efficacy
Afegostat has been shown to increase the activity of mutant GCase in various cell lines derived from Gaucher disease patients.
| Cell Line (Mutation) | Afegostat Concentration | Fold Increase in GCase Activity | Reference |
| N370S Fibroblasts | 30 µM | ~3.0 | [3] |
| L444P Lymphoblastoid Cells | Not Specified | ~3.5 | [5] |
| L444P Fibroblasts | Not Specified | ~1.3 | [5] |
Enzyme Inhibition:
| Enzyme | Inhibitor | Ki | Reference |
| Wild-type GCase | Afegostat (Isofagomine) | ~30 nM | [4] |
| N370S mutant GCase | Afegostat (Isofagomine) | ~30 nM | [4] |
| V394L mutant GCase | Afegostat (Isofagomine) | ~30 nM | [4] |
In Vivo Efficacy
Studies in mouse models of Gaucher disease have demonstrated the potential of afegostat to increase GCase activity in relevant tissues.
| Animal Model | Afegostat (Isofagomine) Dose | Key Findings | Reference |
| Mice with GCase mutations (V394L, D409H, or D409V) | 30 mg/kg/day | Increased GCase activity in visceral tissues and brain. | [4] |
| Mice expressing L444P-GCase | Not Specified | 2- to 5-fold increase in GCase levels in the brain and other tissues. | [6] |
Clinical Development
Afegostat hydrochloride (as afegostat tartrate) was evaluated in Phase II clinical trials for Gaucher disease, both as a monotherapy and in combination with ERT.[7] Development was ultimately halted due to a lack of clinically meaningful improvement in the majority of patients in the monotherapy trial.
Combination Therapy with Enzyme Replacement Therapy (ERT)
A Phase II clinical trial (NCT00433147) was conducted to evaluate the safety and tolerability of afegostat in adult patients with Type 1 Gaucher disease who were already receiving ERT.[1]
Study Design Overview:
| Parameter | Description |
| Study Title | A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy |
| ClinicalTrials.gov ID | NCT00433147 |
| Phase | 2 |
| Study Design | Open-label |
| Number of Participants | 30 |
| Inclusion Criteria | Adults with a confirmed diagnosis of Type 1 Gaucher disease, clinically stable, and receiving ERT. |
| Study Periods | 14-day screening, 28-day treatment, 7-day wash-out. |
| Dosing Regimens | Four different oral dosing regimens of afegostat tartrate were evaluated. |
Note: Detailed quantitative results from this combination therapy trial are not publicly available.
Experimental Protocols
In Vitro GCase Activity Assay in Patient-Derived Fibroblasts
This protocol is adapted from methodologies used in the preclinical evaluation of pharmacological chaperones for Gaucher disease.
1. Cell Culture:
-
Culture human fibroblasts derived from Gaucher disease patients (e.g., N370S or L444P homozygous) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment with Afegostat:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1-100 µM) or vehicle control (e.g., sterile water or PBS) for 3-5 days. Change the medium with fresh afegostat or vehicle every 2 days.
3. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., 1% Triton X-100 or 1% sodium taurocholate in citrate-phosphate buffer, pH 5.2) on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
4. Protein Quantification:
-
Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
5. GCase Enzyme Activity Assay:
-
Prepare a reaction mixture containing the cell lysate (normalized for protein concentration) and a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in a citrate-phosphate buffer (pH 5.2).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).
-
Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the GCase activity as nanomoles of 4-MU produced per hour per milligram of protein.
Conclusion
This compound, as a pharmacological chaperone, demonstrated the potential to increase the activity of mutant GCase in preclinical models of Gaucher disease. While its clinical development was halted, the rationale for its use in combination with ERT remains a subject of interest for researchers. The provided data and protocols can serve as a valuable resource for the design and interpretation of future studies on pharmacological chaperones and combination therapies for lysosomal storage disorders. Further research is needed to explore the full potential of this therapeutic approach.
References
- 1. A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]
- 2. researchgate.net [researchgate.net]
- 3. ir.amicusrx.com [ir.amicusrx.com]
- 4. adooq.com [adooq.com]
- 5. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Study of Oral AT2101 (Afegostat Tartrate) in Treatment-naive Patients With Gaucher Disease [ctv.veeva.com]
Application Notes and Protocols for the Long-Term Stability of Afegostat Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afegostat hydrochloride, also known as isofagomine hydrochloride, is a potent inhibitor of acid β-glucosidase (GCase) that has been investigated as a pharmacological chaperone for Gaucher disease. Ensuring the stability of this compound in solution is critical for its use in research and potential therapeutic applications. This document provides a summary of available storage recommendations for Afegostat and its various salt forms. Due to the limited publicly available long-term stability data for this compound in solution, a detailed, generalized protocol for a comprehensive stability study is presented. This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products. Additionally, this document includes a visualization of the proposed experimental workflow and the established signaling pathway of Afegostat.
Introduction
Afegostat acts as a pharmacological chaperone by binding to and stabilizing mutant forms of the GCase enzyme, facilitating its proper folding and trafficking to the lysosome. The stability of this compound in solution is a crucial factor for maintaining its potency and ensuring the reliability of experimental results. Degradation of the compound can lead to a loss of activity and the formation of potentially interfering byproducts. This application note aims to provide guidance on the storage and handling of this compound solutions and to offer a robust protocol for conducting long-term stability studies.
Summary of Storage Recommendations
While specific long-term stability data for this compound in various solutions is not extensively published, several suppliers provide general storage guidelines for the solid compound and its stock solutions. These recommendations are summarized in the table below. It is important to note that these are general guidelines, and the optimal storage conditions may vary depending on the specific solvent and concentration.
| Compound Form | Storage Condition | Duration | Source |
| Afegostat (Free Base, Solid) | -20°C | 3 years | MedchemExpress[1] |
| Afegostat (in Solvent) | -80°C | 6 months | MedchemExpress[1] |
| -20°C | 1 month | MedchemExpress[1] | |
| This compound (Solid) | 0 - 4°C (short term) | Days to weeks | MedKoo Biosciences[2] |
| -20°C (long term) | Months to years | MedKoo Biosciences[2] | |
| This compound (Stock Solution in DMSO) | 0 - 4°C (short term) | Days to weeks | MedKoo Biosciences[2] |
| -20°C (long term) | Months | MedKoo Biosciences[2] | |
| Afegostat D-Tartrate (Solid) | -20°C (sealed, away from moisture and light) | Not specified | MedchemExpress[3] |
| Afegostat D-Tartrate (in Solvent) | -80°C | 6 months | MedchemExpress[3] |
| -20°C | 1 month | MedchemExpress[3][4] | |
| Afegostat TFA (Solid) | 0 - 4°C (short term) | Days to weeks | MedKoo Biosciences[5] |
| -20°C (long term) | Months to years | MedKoo Biosciences[5] | |
| -20°C | 3 years | TargetMol[6] | |
| Afegostat TFA (in Solvent) | -80°C | 1 year | TargetMol[6] |
Proposed Protocol for Long-Term Stability Study of this compound in Solution
This protocol outlines a comprehensive study to evaluate the long-term stability of this compound in solution, based on ICH guidelines.
Objective
To determine the stability of this compound in various aqueous and organic solutions under different storage conditions (temperature, humidity, and light) over an extended period.
Materials
-
This compound (solid, high purity)
-
Solvents:
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate (B86180) buffer, pH 5.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Validated HPLC column (e.g., C18)
Experimental Workflow
Caption: Workflow for assessing the long-term stability of this compound in solution.
Detailed Methodology
3.4.1. Solution Preparation
-
Accurately weigh this compound powder.
-
Prepare a stock solution of a defined concentration (e.g., 1 mg/mL) in each of the selected solvents (water, PBS, citrate buffer, DMSO).
-
Ensure complete dissolution. For aqueous solutions, sterile filter the solution into sterile containers.
-
Aliquot the solutions into appropriate vials for each storage condition and time point to avoid repeated freeze-thaw cycles.
3.4.2. Storage Conditions Store the aliquoted samples under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change occurs under accelerated conditions)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
3.4.3. Time Points for Analysis
-
Accelerated: 0, 1, 3, and 6 months
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months
3.4.4. Analytical Methods
-
HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method. The method should be able to separate this compound from any potential degradation products.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often a good starting point.
-
Column: A C18 column is a common choice for polar compounds.
-
Detection: UV detection at a suitable wavelength or Mass Spectrometry for higher sensitivity and specificity.
-
Quantification: Determine the concentration of this compound at each time point by comparing the peak area to a standard curve. Calculate the percentage of the initial concentration remaining.
-
Degradation Products: Monitor for the appearance of new peaks in the chromatogram.
-
-
Visual Inspection: At each time point, visually inspect the samples for any changes in color or for the formation of precipitates.
-
pH Measurement: For buffered solutions, measure the pH at each time point to check for any significant changes.
Data Presentation
Summarize the quantitative data from the HPLC analysis in a table for each storage condition, showing the percentage of this compound remaining and the percentage of total degradation products at each time point.
Example Table for Accelerated Stability Data (40°C/75% RH)
| Time (Months) | % Afegostat HCl Remaining | % Total Degradation Products | Visual Appearance | pH |
| 0 | 100 | 0 | Clear, colorless | 7.4 |
| 1 | ||||
| 3 | ||||
| 6 |
Afegostat Signaling Pathway
Afegostat acts as a pharmacological chaperone for the enzyme acid β-glucosidase (GCase), which is deficient in Gaucher disease. The following diagram illustrates its mechanism of action.
Caption: Afegostat stabilizes mutant GCase in the ER, promoting its trafficking to the lysosome.
Conclusion
References
Troubleshooting & Optimization
Troubleshooting Afegostat Hydrochloride Solubility: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with Afegostat hydrochloride. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting workflows to ensure successful preparation of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Afegostat and its different salt forms?
A1: The solubility of Afegostat can vary significantly depending on the salt form and the solvent. The free base has limited aqueous solubility, while the tartrate and hydrochloride salts are more soluble in aqueous solutions. Here is a summary of available solubility data:
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| Afegostat (free base) | Water (H₂O) | 4.17 mg/mL | 28.33 mM | Requires sonication[1] |
| Afegostat D-Tartrate | Water (H₂O) | ≥ 50 mg/mL | 168.20 mM | Saturation point not specified[2] |
| This compound | DMSO | Soluble | Not specified | [3] |
Q2: I am having trouble dissolving this compound in water. What should I do?
A2: If you are experiencing difficulty dissolving this compound in water, we recommend the following troubleshooting steps:
-
Increase Sonication Time: As with the free base, applying ultrasonic energy can aid in the dissolution of the hydrochloride salt.
-
Gentle Heating: Gently warming the solution may increase the solubility. However, be cautious about potential degradation at elevated temperatures.
-
Adjust pH: The pH of your aqueous solution can significantly impact the solubility of this compound. Experimenting with slight pH adjustments may improve dissolution.
-
Consider Alternative Solvents: If aqueous solubility remains an issue for your specific application, consider using an organic solvent like DMSO to prepare a stock solution[3].
Q3: Can I prepare a stock solution of this compound in an organic solvent?
A3: Yes, preparing a concentrated stock solution in an organic solvent such as DMSO is a common practice. This stock can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can have unintended effects.
Q4: Are there established formulation strategies for in vivo studies with poorly soluble forms of Afegostat?
A4: Yes, for in vivo applications where aqueous solubility is a challenge, several formulation strategies can be employed. These often involve the use of co-solvents or suspending agents. Some common oral formulations include:
-
Suspension in 0.5% carboxymethylcellulose sodium (CMC Na)[4].
-
Dissolution in PEG400[4].
-
A mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose[4].
For injection, a common formulation involves a mixture of DMSO and corn oil[4].
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Weigh the desired amount of this compound powder.
-
Add the desired volume of purified water (e.g., Milli-Q or equivalent).
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the solution in an ultrasonic water bath and sonicate for 15-30 minutes. Visually inspect for complete dissolution.
-
If undissolved particles remain, continue sonication in 15-minute intervals.
-
Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter for cell culture applications[1].
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C or -80°C for long-term stability[1][2]. Aliquoting is recommended to avoid repeated freeze-thaw cycles[5].
Troubleshooting and Signaling Pathways
Troubleshooting Workflow for this compound Solubility
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Mechanism of Action: Afegostat as a Pharmacological Chaperone
Afegostat acts as a pharmacological chaperone for the enzyme acid β-glucosidase (GCase)[1][2]. Its mechanism of action is crucial for its therapeutic potential in conditions like Gaucher disease.
Caption: Mechanism of action of Afegostat as a pharmacological chaperone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Afegostat (Isofagomine, AT2101) | inhibitor/agonist | CAS 169105-89-9 | Buy Afegostat (Isofagomine, AT2101) from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
Afegostat hydrochloride off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Afegostat hydrochloride in cellular models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as isofagomine, acts as a pharmacological chaperone for the lysosomal enzyme acid-β-glucosidase (GCase).[1] In individuals with certain forms of Gaucher's disease, mutations in the GCase gene can lead to misfolding of the enzyme, preventing its proper trafficking from the endoplasmic reticulum (ER) to the lysosome. Afegostat is designed to bind to the misfolded GCase in the ER, stabilizing its correct conformation and facilitating its transport to the lysosome, thereby increasing GCase activity.[1]
Q2: What are the known off-target effects of this compound?
Based on available studies, Afegostat (isofagomine) has been evaluated for its inhibitory activity against a panel of other glycosidases. It has been reported to have little to no inhibitory activity against intestinal disaccharidases (such as sucrase and isomaltase), ER alpha-glucosidase II, and glucosylceramide synthase at concentrations where it effectively chaperones mutant GCase.[2][3] It is a weak inhibitor of lysosomal acid α-glucosidase.[2] Additionally, at a concentration of 500 μM, it showed less than 10% inhibition of β-N-acetylhexosaminidase, β-mannosidase, and β-glucuronidase.[2] However, there are conflicting reports regarding its activity against β-galactosidase, with one source indicating weak inhibition[2] and another describing it as a potent inhibitor[4].
Q3: I am observing unexpected cellular phenotypes in my experiments with Afegostat. Could these be due to off-target effects?
While Afegostat is considered relatively selective, unexpected phenotypes could potentially arise from off-target activities. Given that it is a potent inhibitor of glucoamylase and isomaltase, cellular pathways sensitive to the activity of these enzymes could be affected.[5] The conflicting reports on β-galactosidase inhibition also suggest that this could be a potential off-target activity to consider. It is recommended to consult the quantitative data on off-target inhibition (see Table 1) and consider the metabolic pathways that might be influenced by the inhibition of these alternative glycosidases.
Q4: Why was the clinical development of Afegostat halted? Was it due to off-target effects?
Afegostat's development was terminated after it failed a Phase II clinical trial in 2009.[1] The publicly available information does not specify that the failure was a direct result of off-target effects. Clinical trial failures can occur for various reasons, including lack of efficacy in meeting primary endpoints or other safety concerns not necessarily related to off-target activities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent GCase activity enhancement | 1. Suboptimal concentration of Afegostat. 2. Cell density and confluency affecting compound access. 3. Instability of Afegostat in culture medium over time. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line and mutation. 2. Standardize cell seeding density and ensure experiments are performed at a consistent confluency. 3. Prepare fresh Afegostat solutions for each experiment and consider media changes for long-term incubations. |
| Observed cytotoxicity at higher concentrations | 1. Potential off-target effects becoming prominent at higher doses. 2. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of Afegostat to the minimal effective dose for GCase chaperoning. 2. Perform a vehicle control experiment to assess the toxicity of the solvent at the concentrations used. |
| Difficulty reproducing published off-target inhibition data | 1. Differences in experimental conditions (e.g., pH, substrate, enzyme source). 2. Purity of the this compound sample. | 1. Carefully review and replicate the specific conditions of the cited protocols (see Section: Experimental Protocols). 2. Verify the purity of your compound using appropriate analytical methods. |
Data on Off-Target Effects
Table 1: Quantitative Analysis of Afegostat (Isofagomine) Inhibition Against Various Glycosidases
| Enzyme | Substrate | IC50 / % Inhibition | Reference |
| Acid-β-glucosidase (GCase) - Wild Type | 4-Methylumbelliferyl-β-D-glucopyranoside | IC50: ~30 nM (Ki) | N/A |
| Acid-β-glucosidase (GCase) - N370S Mutant | 4-Methylumbelliferyl-β-D-glucopyranoside | IC50: ~30 nM (Ki) | N/A |
| Lysosomal acid α-glucosidase | N/A | IC50: 1 mM | [2] |
| β-Galactosidase | N/A | <10% inhibition at 500 μM | [2] |
| β-N-acetylhexosaminidase | N/A | <10% inhibition at 500 μM | [2] |
| β-Mannosidase | N/A | <10% inhibition at 500 μM | [2] |
| β-Glucuronidase | N/A | <10% inhibition at 500 μM | [2] |
| Intestinal Sucrase | Sucrose | No significant inhibition | [2][3] |
| Intestinal Isomaltase | Isomaltose | No significant inhibition | [2][3] |
| ER α-glucosidase II | N/A | No significant inhibition | [2][3] |
| Glucosylceramide synthase | N/A | No significant inhibition | [2][3] |
| Glucoamylase | N/A | Strong inhibitor | [5] |
Note: "N/A" indicates that the specific substrate or a precise IC50 value was not provided in the cited search results.
Experimental Protocols
Protocol 1: General Glycosidase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific glycosidase.
-
Reagents and Materials:
-
Purified glycosidase enzyme of interest
-
Appropriate fluorogenic or chromogenic substrate (e.g., p-nitrophenyl or 4-methylumbelliferyl glycosides)
-
Assay buffer (optimized for the specific enzyme's pH requirements)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted Afegostat solutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified glycosidase enzyme to all wells except the negative control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
Calculate the rate of reaction for each concentration of Afegostat.
-
Determine the percent inhibition relative to the positive control and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Workflow for a typical glycosidase inhibition assay.
Caption: Mechanism of action of Afegostat as a pharmacological chaperone.
References
- 1. Afegostat - Wikipedia [en.wikipedia.org]
- 2. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective action of the iminosugar isofagomine, a pharmacological chaperone for mutant forms of acid-beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of isofagomine and its derivatives as potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Afegostat hydrochloride during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Afegostat hydrochloride during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to improper storage. | Store the solid compound in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] For stock solutions in DMSO or water, store at -80°C for up to 6 months or -20°C for up to 1 month.[2][3][4] Avoid repeated freeze-thaw cycles. |
| Degradation in aqueous solution during experiments. | Prepare fresh aqueous solutions for each experiment. If aqueous stock solutions are used, they should be sterile-filtered (0.22 µm filter) and stored appropriately.[2][3][4] The stability of Afegostat, as an iminosugar, can be pH-dependent; therefore, maintain a consistent and appropriate pH for your experimental buffer. | |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in developing a stability-indicating HPLC method. |
| Contamination of the sample or mobile phase. | Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents for the mobile phase. Filter the mobile phase and samples before injection. | |
| Poor Peak Shape or Shifting Retention Times in HPLC | Interaction of the analyte with the stationary phase. | As Afegostat is a basic compound, peak tailing can occur. Use a mobile phase with a suitable pH and ionic strength to minimize secondary interactions. Consider using a column with end-capping or a specialized column for basic compounds. |
| Column degradation. | Ensure the mobile phase pH is within the stable range for the column. Flush the column with an appropriate solvent after each use. | |
| Inconsistent Solubility | Use of inappropriate solvent. | This compound is soluble in water and DMSO.[1][2] For in vivo studies, formulations in DMSO may be used.[1] Ensure the solvent is pure and dry. |
| Saturation of the solution. | Prepare solutions at concentrations known to be soluble. Use sonication to aid dissolution if necessary.[2] |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, at -20°C. For short-term storage, 0-4°C is acceptable. Stock solutions, typically in DMSO or water, should be stored at -80°C for up to six months or -20°C for one month to minimize degradation.[2][3][4]
2. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, compounds with similar structures (piperidine derivatives) can be susceptible to:
-
Oxidation: The nitrogen atom in the piperidine (B6355638) ring and the hydroxyl groups can be sites for oxidation.
-
Hydrolysis: Although generally stable, extreme pH conditions could potentially affect the molecule.
-
Photodegradation: Exposure to light, especially UV, can be a source of degradation for many organic molecules.
3. How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products. A general approach would be:
-
Column: A C18 column is a common starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection is suitable if the molecule has a chromophore. If not, or for higher sensitivity and identification of degradation products, mass spectrometry (LC-MS) is recommended.
-
Forced Degradation: To validate the method's stability-indicating capability, subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method should be able to resolve the parent drug from all significant degradation peaks.
4. What are some common troubleshooting tips for handling this compound in cell-based assays?
-
Solvent Toxicity: If using DMSO for stock solutions, ensure the final concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
pH of Media: Be aware that the addition of a hydrochloride salt can slightly lower the pH of unbuffered solutions. Ensure your cell culture medium is adequately buffered.
-
Stability in Media: The stability of Afegostat in complex cell culture media over long incubation times should be considered. For multi-day experiments, replenishing the compound may be necessary.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable co-solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, by a suitable analytical method, such as HPLC with UV and/or MS detection.
-
Data Presentation:
The results of the forced degradation study can be summarized in a table to compare the extent of degradation under different conditions.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | Room Temp | Data | Data |
| 0.1 M HCl | 24 hours | 60°C | Data | Data |
| 0.1 M NaOH | 24 hours | Room Temp | Data | Data |
| 0.1 M NaOH | 24 hours | 60°C | Data | Data |
| 3% H₂O₂ | 24 hours | Room Temp | Data | Data |
| Thermal (Solid) | 48 hours | 80°C | Data | Data |
| Thermal (Solution) | 48 hours | 80°C | Data | Data |
| Photolytic (Solid) | ICH Q1B | ICH Q1B | Data | Data |
| Photolytic (Solution) | ICH Q1B | ICH Q1B | Data | Data |
*Data to be filled in based on experimental results.
Visualizations
Signaling Pathway of this compound
Afegostat acts as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is deficient or misfolded in Gaucher disease.
Caption: Mechanism of action of Afegostat as a pharmacological chaperone.
Experimental Workflow for Stability Testing
This diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for forced degradation and stability analysis.
References
Overcoming resistance to Afegostat hydrochloride in cell lines
Technical Support Center: Afegostat Hydrochloride
Important Disclaimer: this compound (also known as Isofagomine or AT-2101) is an experimental pharmacological chaperone developed for Gaucher's disease, a genetic disorder caused by mutations in the β-glucocerebrosidase (GCase) enzyme.[1] It is not an anti-cancer drug, and the concept of acquired resistance, common in oncology, is not a documented phenomenon for this compound. This guide addresses common experimental challenges and variability that researchers might misinterpret as "resistance."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Afegostat is a pharmacological chaperone. In diseases like Gaucher's, specific mutations cause the GCase enzyme to misfold within the endoplasmic reticulum (ER), leading to its premature degradation and preventing it from reaching the lysosome to perform its function. Afegostat, an iminosugar, selectively binds to the misfolded GCase in the ER.[1][2] This binding stabilizes the enzyme's conformation, allowing it to pass the cell's quality control checks and traffic correctly to the lysosome.[2] Once in the acidic environment of the lysosome, Afegostat's binding affinity is reduced, allowing it to dissociate and the now-functional GCase to metabolize its substrate, glucosylceramide.[2]
Q2: My cells are not responding to Afegostat treatment. Does this indicate resistance?
A lack of response is more likely due to experimental variables rather than acquired resistance. Consider the following:
-
Cell Type Specificity: The chaperoning effect can vary significantly between cell types. For instance, lymphoblastoid cell lines have shown a more robust response for the L444P GCase mutant compared to fibroblasts.[3]
-
GCase Mutation: The specific GCase mutation being studied is critical. Afegostat is more effective for certain mutations (e.g., N370S) than others that may cause more rapid protein degradation (e.g., L444P).[2][3]
-
Compound Concentration: Effective concentrations in cell culture (e.g., 10-100 µM) are often significantly higher than the drug's IC50 value (around 30 nM).[4] This discrepancy is thought to be due to poor membrane permeability and other bioavailability factors, meaning the intracellular concentration is much lower than what is added to the media.[4][5]
Q3: Could Afegostat be inhibiting the enzyme instead of chaperoning it?
Yes, this is a critical aspect of its function. Afegostat is a competitive inhibitor of GCase.[4] The therapeutic goal is to have it bind in the neutral pH of the ER to facilitate folding, and then dissociate in the acidic pH of the lysosome to allow substrate binding. If the chaperone has too high an affinity at lysosomal pH or if it is not cleared, it can inhibit the very enzyme it helped to traffic.[6] This is why many experimental protocols include a "washout" period, where the drug is removed from the media for a period before assaying enzyme activity, allowing the chaperone to dissociate from the lysosomal GCase.[3]
Q4: How should I design an experiment to properly test the chaperoning effect of Afegostat?
A successful experiment requires careful controls and specific steps to differentiate chaperoning from inhibition. The workflow should include a drug incubation period followed by a drug-free washout period.
References
- 1. Afegostat - Wikipedia [en.wikipedia.org]
- 2. Using pharmacological chaperones to restore proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Afegostat Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Afegostat hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability of a compound like this compound, a hydrophilic small molecule, can stem from several factors. Primarily, you should investigate issues related to its absorption, stability, and potential for efflux.
Troubleshooting Steps:
-
Assess Solubility and Dissolution Rate: Although Afegostat is a hydrochloride salt, which generally improves aqueous solubility, its dissolution rate in the gastrointestinal (GI) tract could still be a limiting factor.
-
Recommendation: Perform in vitro dissolution studies under different pH conditions mimicking the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
-
Evaluate Permeability: As a hydrophilic molecule, this compound may exhibit poor permeability across the intestinal epithelium.
-
Recommendation: Utilize in vitro models like Caco-2 cell monolayers to assess its intestinal permeability. This will help determine if the compound is a substrate for active transport or efflux pumps.
-
-
Investigate Pre-systemic Metabolism: The compound might be subject to metabolism in the gut wall or liver (first-pass effect) before reaching systemic circulation.
-
Recommendation: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions from the species used in your in vivo studies.
-
-
Consider Formulation Strategies: The formulation used for oral dosing can significantly impact bioavailability.
-
Recommendation: Experiment with different formulation approaches to enhance solubility, dissolution, and/or permeability.
-
The following workflow can guide your troubleshooting process:
Q2: What formulation strategies can we consider to improve the oral bioavailability of a hydrophilic compound like this compound?
A2: For hydrophilic compounds, the primary challenge is often poor membrane permeability. However, enhancing dissolution and stability can also be beneficial. Several formulation strategies can be employed.[1] The choice of strategy depends on the specific physicochemical properties of the drug.
Comparison of Formulation Strategies:
| Strategy | Primary Mechanism | Potential Advantages | Potential Challenges |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | Enhance absorption via lymphatic pathways and improve membrane transport.[1] | Can significantly increase bioavailability of poorly permeable drugs; protects from degradation. | Complex formulation development; potential for GI side effects. |
| Nanoparticle Systems | Increase surface area for dissolution and can be surface-modified for targeted delivery.[1] | Improved dissolution rate; potential for targeted delivery and controlled release.[1] | Manufacturing scalability; potential for toxicity depending on the nanomaterial. |
| Permeation Enhancers | Temporarily alter the integrity of the intestinal epithelium to allow drug passage. | Can be effective for highly hydrophilic drugs. | Potential for local irritation and toxicity; transient effect. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility.[1][2] | Significantly increases aqueous solubility and dissolution rate.[2] | Physically unstable and can recrystallize over time; requires careful polymer selection. |
| Micronization/Nano-milling | Reduces particle size to increase the surface area for dissolution.[2][3] | Simple and cost-effective method to improve dissolution rate.[3] | May not be sufficient for compounds with very low permeability. |
Q3: We are planning an in vivo study to compare different formulations of this compound. What is a standard experimental protocol for such a study?
A3: A well-designed in vivo pharmacokinetic (PK) study is crucial for evaluating and comparing the bioavailability of different formulations. Below is a generalized protocol that can be adapted to your specific needs.
Experimental Protocol: Comparative Bioavailability Study in Rodents
1. Objective: To determine the oral bioavailability and compare the pharmacokinetic profiles of different formulations of this compound in a rodent model (e.g., Sprague-Dawley rats).
2. Materials:
-
This compound
-
Test formulations (e.g., aqueous solution, lipid-based formulation, nanoparticle suspension)
-
Vehicle control
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing gavage needles
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
3. Study Design:
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (for absolute bioavailability calculation)
-
Group 2: Oral administration of Formulation A (e.g., simple aqueous solution)
-
Group 3: Oral administration of Formulation B (e.g., SEDDS)
-
Group 4: Oral administration of Formulation C (e.g., nanosuspension)
-
-
Animals per group: n = 5-6
-
Dose: A consistent dose should be used for all oral groups (e.g., 10 mg/kg). The IV dose is typically lower (e.g., 1-2 mg/kg).
-
Acclimatization: Animals should be acclimatized for at least one week before the study.
-
Fasting: Animals should be fasted overnight before dosing.
4. Procedure:
-
Administer the assigned formulation to each animal (IV or oral gavage).
-
Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma (centrifugation at 4°C).
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method.
5. Data Analysis:
-
Calculate key pharmacokinetic parameters for each group:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
-
Calculate the absolute bioavailability (F%) for each oral formulation using the formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Experimental Workflow Diagram:
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High inter-animal variability in plasma concentrations | - Inconsistent dosing technique.- Differences in GI transit time or food intake.- Genetic variability in metabolic enzymes or transporters. | - Ensure proper training on oral gavage techniques.- Standardize fasting and housing conditions.- Increase the number of animals per group to improve statistical power. |
| No detectable drug in plasma after oral dosing | - Extremely low bioavailability.- Rapid metabolism or clearance.- Issues with the formulation (e.g., drug precipitation).- Analytical method not sensitive enough. | - Consider a higher oral dose.- Investigate metabolic stability in vitro.- Check the physical stability of the formulation post-dosing.- Validate and improve the sensitivity of the analytical method. |
| Unexpectedly high Cmax and rapid clearance | - Rapid absorption from a highly soluble formulation followed by fast elimination. | - Consider developing a controlled-release formulation to prolong the absorption phase and maintain therapeutic concentrations for a longer duration. |
| Non-linear pharmacokinetics (dose-proportionality not observed) | - Saturation of absorption transporters.- Saturation of metabolic enzymes. | - Conduct a dose-ranging study to assess dose proportionality.- Investigate the involvement of specific transporters or enzymes. |
References
Afegostat hydrochloride interference with fluorescent probes
Welcome to the Technical Support Center for Afegostat Hydrochloride. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interactions with fluorescent probes and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as isofagomine, is an experimental drug that was investigated for the treatment of Gaucher's disease.[1] It belongs to a class of compounds called iminosugars.[1] Its primary mechanism of action is as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase).[2] In individuals with certain mutations causing Gaucher's disease, GCase is misfolded.[1] Afegostat binds to the misfolded enzyme, helping it to fold correctly and restoring its function.[1][2] It is also a potent inhibitor of β-galactosidase.[3]
Q2: Could this compound interfere with my fluorescence-based assay?
While there is no specific literature documenting interference of this compound with fluorescent probes, compounds of its class (iminosugars and molecules with piperidine (B6355638) rings) have the potential to interfere with fluorescence assays.[4] Interference can manifest in two primary ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false positive signal or artificially high readings.[5][6]
-
Fluorescence Quenching: The compound may absorb the excitation light or interact with the excited fluorophore, causing it to return to its ground state without emitting a photon. This leads to a decrease in the fluorescence signal and can result in false negatives.[5]
Q3: What are the initial steps to determine if this compound is interfering with my assay?
A simple preliminary check is to measure the fluorescence of this compound in your assay buffer at the same concentration you are using in your experiments, but without any of your fluorescent probes or reagents. If you observe a significant signal at the emission wavelength of your assay, the compound is likely autofluorescent.
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescence assay, follow these guides to diagnose and mitigate the issue.
Guide 1: Diagnosing the Type of Interference (Autofluorescence vs. Quenching)
This guide will help you determine whether this compound is causing an increase in signal (autofluorescence) or a decrease in signal (quenching).
Experimental Protocol: Interference Assessment
-
Plate Setup: Prepare a 96-well plate with the following controls:
-
Buffer Blank: Assay buffer only.
-
Compound Control: this compound in assay buffer at various concentrations.
-
Fluorophore Control: Your fluorescent probe/reagent in assay buffer.
-
Test Wells: Your fluorescent probe/reagent with this compound at various concentrations.
-
-
Incubation: Incubate the plate under your standard assay conditions (time, temperature).
-
Measurement: Read the fluorescence at the excitation and emission wavelengths of your assay.
-
Data Analysis:
-
Subtract the buffer blank from all wells.
-
Compare the signal of the "Compound Control" to the "Buffer Blank". A significant increase indicates autofluorescence.
-
Compare the signal of the "Test Wells" to the "Fluorophore Control". A significant decrease indicates quenching.
-
Data Interpretation Table:
| Observation in Compound Control (vs. Buffer) | Observation in Test Well (vs. Fluorophore Control) | Likely Interference Mechanism |
| Signal increases with concentration | Signal increases with concentration | Autofluorescence |
| No significant change | Signal decreases with concentration | Quenching |
| No significant change | No significant change | Interference is unlikely |
Hypothetical Data Example:
| Well Type | Afegostat HCl (µM) | Fluorescent Probe | Mean Fluorescence Units (RFU) |
| Buffer Blank | 0 | No | 50 |
| Compound Control | 10 | No | 250 |
| Compound Control | 50 | No | 1200 |
| Fluorophore Control | 0 | Yes | 5000 |
| Test Well | 10 | Yes | 5200 |
| Test Well | 50 | Yes | 6150 |
In this hypothetical example, the data suggests autofluorescence as the interference mechanism.
Guide 2: Mitigating Autofluorescence
If you have identified this compound as an autofluorescent compound in your assay, here are some strategies to address the issue.
-
Strategy 1: Spectral Shift:
-
Rationale: The interference is dependent on the overlap between the compound's fluorescence spectrum and the assay's detection wavelengths. Shifting the detection to a region where the compound does not fluoresce can solve the problem.[6]
-
Action: Characterize the excitation and emission spectra of this compound. If possible, switch to a fluorescent probe with red-shifted excitation and emission wavelengths to minimize spectral overlap.[6]
-
-
Strategy 2: Background Subtraction:
-
Rationale: If the autofluorescence is consistent and not excessively high, you can subtract it from your experimental wells.
-
Action: Run a parallel plate or include wells on the same plate with this compound at the same concentrations as your experimental wells, but without the assay's fluorophore. Subtract the average fluorescence signal of these "compound only" wells from your experimental wells.
-
Guide 3: Mitigating Fluorescence Quenching
If you have identified this compound as a quenching agent in your assay, consider the following approaches.
-
Strategy 1: Reduce Compound Concentration:
-
Rationale: Quenching is often concentration-dependent.
-
Action: Determine the lowest effective concentration of this compound in your primary assay and assess if quenching is still significant at that concentration.
-
-
Strategy 2: Change the Fluorophore:
-
Rationale: The quenching effect can be specific to the chemical structure of the fluorophore.
-
Action: Test alternative fluorescent probes with different chemical structures to see if the quenching effect is reduced or eliminated.
-
Visualizing Workflows and Pathways
Troubleshooting Workflow for Suspected Interference
A flowchart for troubleshooting potential fluorescence interference.
Conceptual Signaling Pathway of this compound
Mechanism of action of Afegostat as a pharmacological chaperone.
References
- 1. Afegostat - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Afegostat hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Afegostat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A1: Inconsistent biological activity is a common issue arising from batch-to-batch variability. Several factors related to the Active Pharmaceutical Ingredient (API) could be responsible:
-
Purity and Impurity Profile: Even minor differences in the impurity profile between batches can significantly impact biological activity. Some impurities may have off-target effects or interfere with the primary mechanism of action.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit different solubility and dissolution rates, leading to variations in the effective concentration in your assay.
-
Water Content: this compound is hygroscopic. Variations in water content between batches can affect the accurately weighed amount of the active compound, leading to dosing inaccuracies.
-
Degradation: Improper storage or handling can lead to degradation of the compound, reducing its potency.
We recommend a systematic approach to identify the root cause, starting with the characterization of the physicochemical properties of the problematic batches.
Q2: Our latest batch of this compound has a slightly different appearance and solubility compared to the previous one. Should we be concerned?
A2: Yes, any change in physical properties should be investigated as it can be an indicator of underlying chemical differences. A different appearance (e.g., color, crystallinity) could suggest variations in the manufacturing process, impurity profile, or the presence of a different polymorphic form.[1] Changes in solubility will directly impact the bioavailability of the compound in your experiments. We recommend performing comparative analyses as outlined in the troubleshooting section to understand the extent of these differences.
Q3: How should this compound be properly stored to minimize variability?
A3: To ensure the stability and consistency of this compound, proper storage is critical. Based on available data for similar compounds, we recommend the following:
-
Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[2]
-
Long-term storage (months to years): Store at -20°C in a dry, dark environment.[2]
-
Stock Solutions: Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[3][4] If using an aqueous stock solution, it should be sterile filtered.[3][4]
Always refer to the Certificate of Analysis (CoA) provided with your specific batch for any unique storage recommendations.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity
If you are observing significant variations in the biological efficacy of different batches of this compound, follow this troubleshooting workflow:
Caption: Decision-making process for physical property variations.
Step-by-Step Guide:
-
Document Observations: Carefully record the differences in appearance (e.g., "Batch A is a fine white powder, while Batch B is off-white and crystalline").
-
Quantitative Solubility Assessment: Prepare saturated solutions of each batch in your experimental solvent at a controlled temperature. Measure the concentration of the dissolved compound using a suitable method like UV-Vis spectroscopy or HPLC to quantify the solubility difference.
-
Investigate the Cause:
-
As with biological variability, differences in polymorphism, hydration state, or impurity profile are likely causes.
-
Analysis by DSC/XRPD can confirm or rule out polymorphism.
-
HPLC can identify differences in the impurity profile.
-
-
Adjust Protocol: If the compound is less soluble but chemically acceptable, you may need to adjust your protocol for preparing solutions (e.g., using sonication, gentle heating, or a different solvent system). Be aware that this may still impact your experimental outcome.
-
Contact Supplier: For significant and unexplained differences, it is best to contact the supplier for a replacement and to aid in their quality control investigation.
Data Presentation: Potential Batch-to-Batch Variability
The following table summarizes hypothetical data for three different batches of this compound to illustrate potential variability.
| Parameter | Batch A (Reference) | Batch B | Batch C | Potential Impact |
| Appearance | White crystalline powder | Off-white powder | Clumped, slightly yellow powder | Indicates potential impurities or degradation |
| Purity (HPLC) | 99.5% | 98.1% | 97.2% | Lower efficacy, potential off-target effects |
| Largest Impurity | 0.15% | 0.8% (unknown peak) | 1.5% (known degradant) | Unpredictable biological activity |
| Water Content (KF) | 0.5% | 2.1% | 3.5% | Inaccurate dosing if not accounted for |
| Melting Point | 165-168 °C | 160-164 °C | 155-160 °C | Suggests impurities or different polymorph |
| Solubility (in PBS) | 15 mg/mL | 12 mg/mL | 8 mg/mL | Lower effective concentration in assays |
| Bioactivity (IC50) | 50 nM | 85 nM | 150 nM | Inconsistent and unreliable experimental data |
Experimental Protocols
Protocol 1: Purity and Impurity Profiling by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
System: HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve this compound in water or mobile phase A to a final concentration of 1 mg/mL.
Protocol 2: Water Content by Karl Fischer Titration
This method quantifies the water content in a sample.
-
Apparatus: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent suitable for aldehydes and ketones if appropriate (though not expected for Afegostat).
-
Sample Preparation: Accurately weigh a suitable amount of this compound (typically 50-100 mg) and introduce it into the titration vessel.
-
Procedure: Follow the instrument manufacturer's instructions for titration. The instrument will automatically calculate the percentage of water content. Perform the measurement in triplicate.
Protocol 3: Functional Bioassay - Glucocerebrosidase (GCase) Activity
This protocol provides a framework for assessing the functional activity of Afegostat as a pharmacological chaperone. [5]
-
Objective: To determine the concentration at which this compound enhances the activity of a mutant GCase enzyme (e.g., N370S) in a cell lysate or with purified enzyme.
-
Materials:
-
Cell line expressing mutant GCase or purified mutant GCase enzyme.
-
Fluorogenic substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Lysis buffer.
-
Assay buffer (e.g., 50 mM citrate (B86180) buffer, pH 5.9). [5] * this compound from different batches.
-
-
Procedure:
-
Prepare serial dilutions of this compound from each batch.
-
If using cells, pre-incubate the cells with the different concentrations of this compound for a specified period (e.g., 24-48 hours) to allow for chaperone activity.
-
Prepare cell lysates or dilute the purified enzyme in assay buffer.
-
In a 96-well plate, add the cell lysate/enzyme preparation.
-
Add the 4-MUG substrate to initiate the reaction.
-
Incubate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high pH stop buffer).
-
Read the fluorescence on a plate reader (Excitation: ~365 nm, Emission: ~445 nm). [5] 9. Calculate the enzyme activity and plot the dose-response curve for each batch to determine the AC50 (concentration for 50% of maximal activity enhancement).
-
Mechanism of Action Visualization
Afegostat acts as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), which is deficient in Gaucher disease.
Signaling Pathway of Afegostat Action
Caption: Mechanism of action of Afegostat as a pharmacological chaperone.
References
- 1. Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Afegostat hydrochloride storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Afegostat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1][2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3][4][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the shelf life of this compound?
A3: When stored properly, solid this compound has a shelf life of over two to three years.[1][2]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in DMSO.[1][2] If using water as a solvent for a stock solution, it is advised to filter and sterilize it through a 0.22 μm filter before use.[3][4][5]
Q5: How is this compound shipped?
A5: this compound is typically shipped at ambient temperature as a non-hazardous chemical.[1][2] It is considered stable for several weeks during standard shipping and customs processing.[1][2]
Troubleshooting Guide
Issue: I received the this compound vial at room temperature. Is it still usable?
Solution: Yes. The compound is stable for a few weeks at ambient temperature during shipping.[1][2] Upon receipt, you should immediately store it under the recommended conditions (0 - 4°C for short-term or -20°C for long-term storage).[1][2]
Issue: My this compound powder has changed color or appearance.
Solution: Do not use the compound. A change in appearance may indicate degradation or contamination. Please contact your supplier for a replacement. Proper storage in a dry, dark environment is crucial to prevent degradation.[1][2]
Issue: I am having trouble dissolving the compound.
Solution: this compound is soluble in DMSO.[1][2] If you encounter solubility issues, gentle warming or sonication may assist in dissolution. Ensure you are using a sufficient volume of solvent.
Issue: What personal protective equipment (PPE) should I use when handling this compound?
Solution: You should wear protective gloves, protective clothing, and eye/face protection.[6] It is also recommended to work in a well-ventilated area and avoid breathing dust.[6]
Issue: What should I do in case of accidental exposure?
Solution:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[6]
-
Skin Contact: The compound may cause skin irritation.[6] Wash the affected area thoroughly with soap and water.
-
Inhalation: The compound may cause respiratory irritation.[6] Move to an area with fresh air.
In all cases of exposure, seek medical attention if irritation or other symptoms persist.
Quantitative Data Summary
| Parameter | Condition | Duration | Recommendation |
| Solid Form Storage | Dry, Dark | Short-term (days to weeks) | 0 - 4°C[1][2] |
| Dry, Dark | Long-term (months to years) | -20°C[1][2] | |
| Stock Solution Storage | In appropriate solvent | Up to 1 month | -20°C[3][4][5] |
| In appropriate solvent | Up to 6 months | -80°C[3][4][5] | |
| Shelf Life | Proper Storage | > 2-3 years | N/A[1][2] |
Experimental Protocols
While specific experimental protocols are application-dependent, the general procedure for preparing a stock solution is as follows:
-
Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a well-ventilated area or under a chemical fume hood, carefully weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to the solid compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for storage and handling of this compound.
References
Validation & Comparative
A Comparative Guide to GCase Enhancers: Afegostat Hydrochloride vs. Ambroxol
For Researchers, Scientists, and Drug Development Professionals
Gaucher disease, a lysosomal storage disorder, and its associated risk for Parkinson's disease have spurred the development of therapeutic strategies aimed at enhancing the activity of the deficient enzyme, glucocerebrosidase (GCase). Among the promising small molecule chaperones, Afegostat hydrochloride and Ambroxol have emerged as key candidates. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their evaluation of these compounds.
Mechanism of Action: A Tale of Two Chaperones
This compound (also known as isofagomine) is an iminosugar that acts as a competitive inhibitor and pharmacological chaperone of GCase.[1][2] It directly binds to the active site of both wild-type and mutant GCase in the endoplasmic reticulum (ER).[3][4] This binding stabilizes the correctly folded conformation of the enzyme, facilitating its transit through the ER quality control system and preventing its premature degradation via the ER-associated degradation (ERAD) pathway.[5][6] Upon reaching the acidic environment of the lysosome, the lower pH reduces the binding affinity of Afegostat, allowing its dissociation and the subsequent catalytic activity of the restored GCase.[4]
Ambroxol, a repurposed mucolytic agent, exhibits a more multifaceted mechanism as a GCase enhancer. It is characterized as a mixed-type inhibitor and its chaperoning activity is pH-dependent, showing maximal binding at the neutral pH of the ER and minimal binding at the acidic pH of the lysosome.[2] Beyond direct binding and stabilization of GCase, Ambroxol has been shown to upregulate GCase expression.[7] This is potentially mediated through the activation of transcription factors such as TFEB (Transcription Factor EB), a master regulator of lysosomal biogenesis, and Nrf2 (Nuclear factor erythroid 2-related factor 2), which is involved in the antioxidant response.[7][8] Furthermore, Ambroxol has been implicated in modulating autophagy and overall lysosomal function.[1][9]
Performance Data: A Quantitative Comparison
The following tables summarize the quantitative data from various studies on the efficacy of this compound and Ambroxol in enhancing GCase activity.
Table 1: In Vitro GCase Activity Enhancement in Patient-Derived Fibroblasts
| Compound | Cell Line (GBA1 Mutation) | Concentration | Treatment Duration | Fold Increase in GCase Activity | Reference |
| Afegostat | N370S/N370S | 10 µM | 5 days | ~1.3 - 1.4 | [10] |
| L444P/L444P | 30 µM | 5 days | ~1.3 - 2.2 | [11] | |
| N370S/RecNciI | 10 µM | Not Specified | 1.6 | [12] | |
| Ambroxol | N370S/N370S | 30 µM | 5 days | ~2.0 | [2] |
| F213I/L444P | 60 µM | 5 days | Significant Increase | [2] | |
| L444P/L444P | 60 µM | 5 days | No Significant Increase | [2] | |
| N370S/WT | 60 µM | 6 days | 1.55 | [13] | |
| L444P/WT | 60 µM | 6 days | 1.99 | [14] | |
| GD Fibroblasts (various mutations) | 10-100 µM | 4 days | Variable (up to ~1.5) | [15] |
Table 2: In Vivo GCase Activity Enhancement in Animal Models
| Compound | Animal Model | Tissue | Dosage | Treatment Duration | Fold Increase in GCase Activity | Reference |
| Afegostat | L444P GCase mice | Brain & Visceral Tissues | 30 mg/kg/day | Not Specified | 2.0 - 5.0 | [16] |
| Thy1-aSyn mice | Brain | 100 mg/kg/day | 4 months | ~1.3 - 1.8 | [4] | |
| Ambroxol | L444P/+ transgenic mice | Brain Tissues | 4 mM in drinking water | 12 days | Significant Increase | [14] |
| Non-human primate | Brain (Midbrain, Cortex, Striatum) | 100 mg/day | 28 days | ~1.2 | [10] |
Experimental Protocols
GCase Activity Assay
This protocol is a generalized procedure based on commonly used methods.
-
Cell Lysis:
-
Wash cultured cells (e.g., fibroblasts) with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 0.25% Triton X-100 in citrate/phosphate buffer, pH 5.2) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Initiate the reaction by adding the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to a final concentration of 1.5-5 mM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Stopping the Reaction:
-
Stop the reaction by adding a high pH stop buffer (e.g., 0.1 M glycine-NaOH, pH 10.5).
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Calculate GCase activity as nanomoles of 4-MU produced per hour per milligram of protein.
-
Immunoblotting for GCase Protein Levels
-
Protein Extraction and Quantification:
-
Extract total protein from cells as described in the GCase activity assay protocol.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature a standardized amount of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GCase overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Quantitative Real-Time PCR (qRT-PCR) for GBA1 mRNA Levels
-
RNA Extraction and Quantification:
-
Extract total RNA from cells using a commercial RNA extraction kit.
-
Assess the quantity and purity of the RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the GBA1 gene, and a SYBR Green or TaqMan probe-based master mix.
-
Perform the real-time PCR using a thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for GBA1 and a reference gene (e.g., GAPDH or ACTB).
-
Calculate the relative expression of GBA1 mRNA using the ΔΔCt method.
-
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Mechanisms of Afegostat and Ambroxol.
Caption: Key Experimental Workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol-Mediated Rescue of Dysfunctional Glucocerebrosidase as a Neuroprotective Treatment for Parkinson’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. A GCase Chaperone Improves Motor Function in a Mouse Model of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological chaperones facilitate the post-ER transport of recombinant N370S mutant β-glucocerebrosidase in plant cells: Evidence that N370S is a folding mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating the Efficacy of Afegostat Hydrochloride in Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Afegostat hydrochloride's performance against other therapeutic alternatives for Gaucher disease, supported by experimental data from patient-derived cell models. The information is intended to assist researchers in evaluating the efficacy of different treatment strategies at the cellular level.
Introduction
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme β-glucocerebrosidase (GCase). This deficiency results in the accumulation of glucosylceramide in various cells, primarily macrophages. This compound (also known as isofagomine) is a pharmacological chaperone designed to bind to and stabilize misfolded GCase, facilitating its proper trafficking to the lysosome and increasing its enzymatic activity.[1] While its clinical development was halted, the study of Afegostat in patient-derived cells provides valuable insights into the potential of chaperone therapy.[1] This guide compares the in vitro efficacy of Afegostat with other pharmacological chaperones, substrate reduction therapies, and enzyme replacement therapy.
Comparative Efficacy in Patient-Derived Cells
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in increasing GCase activity in patient-derived cells. It is important to note that the data is compiled from various studies and experimental conditions may differ.
Table 1: Pharmacological Chaperones - GCase Activity Enhancement
| Compound | Cell Type | Patient Mutation | Fold Increase in GCase Activity | Reference |
| Afegostat (Isofagomine) | Fibroblasts | N370S/N370S | ~2.5-fold | [2] |
| Afegostat (Isofagomine) | Fibroblasts | F213I/L444P | ~4.3-fold | [2] |
| Afegostat (Isofagomine) | Lymphoblastoid Cells | L444P | ~3.5-fold | [3][4] |
| Afegostat (Isofagomine) | Fibroblasts | L444P | ~1.3-fold | [3][4] |
| Ambroxol | Fibroblasts | N370S or F213I allele | 2 to 4-fold | [5] |
| Ambroxol | Macrophages | GD patients | ~3.3-fold | [1] |
| NCGC00241607 | Macrophages | GD patients | ~1.3-fold | [6][7] |
| NCGC00241607 | iPSC-derived DA neurons | N370S/WT | ~1.1-fold | [6] |
Table 2: Other Therapeutic Modalities - Effects on GCase and Substrate Levels
| Therapeutic | Mechanism of Action | Cell Type | Effect | Reference |
| Imiglucerase | Enzyme Replacement | Macrophages | Restores GCase activity | [8][9] |
| Eliglustat | Substrate Reduction | Not directly applicable in vitro for GCase activity increase | Inhibits glucosylceramide synthase | [10][11] |
| Miglustat (B1677133) | Substrate Reduction | Not directly applicable in vitro for GCase activity increase | Inhibits glucosylceramide synthase | [12][13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Mechanism of action of Afegostat as a pharmacological chaperone.
Caption: Workflow for GCase activity assay in patient-derived cells.
Experimental Protocols
1. Culture of Patient-Derived Fibroblasts
-
Source: Skin biopsies from Gaucher disease patients.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and non-essential amino acids.[14][15]
-
Procedure:
-
Immediately after biopsy, dissect the tissue into small pieces.[15]
-
Place the pieces on a gelatin-coated culture plate.[15]
-
Add a small amount of complete culture medium and incubate at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Replenish the medium every 2 days.[15]
-
Fibroblasts will migrate out from the tissue explants. Once confluent, passage the cells using standard trypsinization methods.[16]
-
2. GCase Activity Assay
-
Principle: This assay measures the enzymatic activity of GCase by quantifying the cleavage of a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Procedure:
-
Culture patient-derived fibroblasts in the presence of the test compound (e.g., Afegostat) for a specified duration (e.g., 5 days).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).[17]
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Incubate a defined amount of cell lysate with the 4-MUG substrate in an acidic buffer (pH 4.5-5.4) at 37°C.[18]
-
Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Calculate the GCase activity and express it as a fold increase relative to untreated control cells.
-
3. Western Blot for GCase Protein Levels
-
Principle: This technique is used to detect and quantify the amount of GCase protein in cell lysates.
-
Procedure:
-
Prepare cell lysates as described for the GCase activity assay.
-
Separate the proteins by size using SDS-PAGE.[17]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GCase.[19][20]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[19]
-
Detect the signal using an appropriate substrate (for HRP) or by fluorescence imaging.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative GCase protein levels.[21]
-
4. Measurement of Glucosylceramide Levels
-
Principle: This method quantifies the accumulation of the GCase substrate, glucosylceramide, in patient-derived cells.
-
Procedure:
-
Harvest cells and extract lipids using a chloroform/methanol mixture.[22]
-
Separate the lipids using high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS).[22][23]
-
For HPTLC, visualize the glucosylceramide band using a suitable staining method (e.g., charring with copper sulfate/phosphoric acid) and quantify by densitometry.[23]
-
For LC-MS, quantify glucosylceramide based on its mass-to-charge ratio and fragmentation pattern, often using a labeled internal standard for accurate quantification.[24]
-
Normalize the glucosylceramide levels to the total protein or lipid content of the sample.
-
Conclusion
The data presented in this guide demonstrate that this compound can effectively increase the activity of mutant GCase in various patient-derived cell models. Its efficacy is comparable to other pharmacological chaperones like Ambroxol. While substrate reduction therapies such as Eliglustat and Miglustat act through a different mechanism, they represent alternative oral treatment strategies for Gaucher disease. Enzyme replacement therapy, exemplified by Imiglucerase, effectively restores GCase activity in relevant cell types like macrophages. The choice of therapeutic strategy will depend on the specific GBA1 mutation, disease phenotype, and patient characteristics. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further validate the efficacy of these and other novel therapeutic agents in patient-derived cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage Models of Gaucher Disease for Evaluating Disease Pathogenesis and Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Eliglustat tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate reduction therapy: miglustat as a remedy for symptomatic patients with Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Lysosomal membrane integrity in fibroblasts derived from patients with Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kosheeka.com [kosheeka.com]
- 16. Patient centered guidelines for the laboratory diagnosis of Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dermal fibroblasts from patients with Parkinson’s disease have normal GCase activity and autophagy compared to patients with PD and GBA mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. portlandpress.com [portlandpress.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
A Comparative Guide: Afegostat Hydrochloride vs. Miglustat in Gaucher Disease Models
This guide provides a detailed, data-driven comparison of two therapeutic agents, Afegostat hydrochloride and Miglustat, for the treatment of Gaucher disease (GD). It is intended for researchers, scientists, and drug development professionals interested in the distinct mechanisms and performance of chaperone therapy versus substrate reduction therapy in preclinical and clinical models of this lysosomal storage disorder.
Overview of Therapeutic Strategies
Gaucher disease is an inherited metabolic disorder caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, causing a range of symptoms including hepatosplenomegaly, hematological abnormalities, and skeletal disease.
Two distinct oral therapeutic strategies have been developed to address this enzymatic defect:
-
Pharmacological Chaperone (PC) Therapy: Aims to rescue the function of the misfolded mutant GCase enzyme. This compound (also known as isofagomine or AT2101) is an investigational drug based on this principle.
-
Substrate Reduction Therapy (SRT): Aims to decrease the production of the substrate GlcCer, thereby reducing the amount that accumulates in lysosomes. Miglustat (Zavesca®) is an approved drug that operates via this mechanism.[1]
Mechanism of Action
The fundamental difference between Afegostat and Miglustat lies in their molecular targets and therapeutic approaches.
Afegostat is an iminosugar that acts as a pharmacological chaperone.[2] It is designed to selectively bind to misfolded GCase protein in the endoplasmic reticulum (ER). This binding helps stabilize the enzyme's conformation, facilitating its proper folding and subsequent trafficking to the lysosome, where it can exert its catalytic activity on the accumulated GlcCer.[2][3] Preclinical studies have shown its activity is particularly relevant for missense mutations like N370S and L444P.[2][4]
Miglustat , also an iminosugar and a synthetic analogue of D-glucose, functions as a competitive and reversible inhibitor of glucosylceramide synthase.[5] This enzyme catalyzes the first step in the biosynthesis of most glycosphingolipids, including GlcCer.[1][5] By inhibiting this enzyme, Miglustat reduces the rate of GlcCer synthesis, alleviating the substrate burden on the deficient GCase enzyme.[5][6]
References
- 1. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 2. Afegostat - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Substrate reduction therapy: clinical evaluation in type 1 Gaucher disease. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Afegostat and Eliglustat for Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two therapeutic agents developed for Gaucher disease: Afegostat and Eliglustat (B216). While both drugs aimed to address the underlying pathophysiology of this lysosomal storage disorder, they employ distinct mechanisms of action and have had vastly different developmental outcomes. This analysis summarizes their performance based on available preclinical and clinical data, details the experimental protocols for key assays, and visualizes the therapeutic pathways and experimental workflows.
Executive Summary
Gaucher disease is a genetic disorder characterized by a deficiency of the enzyme β-glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide, in various tissues. Afegostat was developed as a pharmacological chaperone therapy to rescue misfolded GCase, while Eliglustat is a substrate reduction therapy that inhibits the synthesis of glucosylceramide.
Preclinical studies showed promise for both compounds. However, Afegostat failed to demonstrate clinically meaningful efficacy in Phase 2 clinical trials and its development was subsequently terminated.[1] In contrast, Eliglustat successfully completed Phase 3 trials and is now an approved oral therapy for Gaucher disease type 1. This guide will delve into the data that led to these divergent outcomes.
Mechanism of Action
Afegostat is a pharmacological chaperone designed to bind to and stabilize misfolded GCase in the endoplasmic reticulum.[2] This stabilization is intended to facilitate the proper trafficking of the enzyme to the lysosome, thereby increasing the amount of active GCase available to catabolize glucosylceramide.
Eliglustat , on the other hand, is a substrate reduction agent.[3] It inhibits glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids, including glucosylceramide. By reducing the production of the substrate, Eliglustat aims to alleviate the burden on the deficient GCase enzyme.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of Afegostat and Eliglustat are depicted in the following diagrams.
Preclinical Data
Both drugs demonstrated promising results in preclinical studies. Afegostat was shown to increase GCase activity in various cell lines and animal models, while Eliglustat proved to be a potent inhibitor of glucosylceramide synthase.
| Parameter | Afegostat | Eliglustat |
| Target | β-Glucocerebrosidase (GCase) | Glucosylceramide Synthase |
| Mechanism | Pharmacological Chaperone | Substrate Reduction |
| Ki | ~30 nM for GCase[4] | N/A |
| IC50 | 2 µM (inhibition of glucagon-stimulated glycogen (B147801) degradation in hepatocytes) | 10-24 nM for glucosylceramide synthase[3][5] |
| In Vitro Efficacy | Increased GCase activity by 1.3 to 3.5-fold in Gaucher patient-derived cells[6] | Potent inhibition of glucosylceramide synthesis[3] |
| In Vivo Efficacy (mice) | Increased GCase activity by 2- to 5-fold in brain and visceral tissues[3] | Significant dose-related decreases in spleen, kidney, and liver glucosylceramide content[5] |
Clinical Trial Data
The clinical development pathways of Afegostat and Eliglustat diverged significantly. Eliglustat demonstrated robust efficacy in Phase 2 and 3 trials, leading to its approval. In contrast, Afegostat failed to meet its endpoints in a Phase 2 trial.
Afegostat Clinical Trial Results
A Phase 2, open-label study (NCT00446550) in treatment-naive adult patients with type 1 Gaucher disease evaluated two dosing regimens of Afegostat (225 mg). While an increase in GCase levels in white blood cells was observed in all patients, clinically meaningful improvements in key disease markers were seen in only one of the eighteen patients who completed the six-month trial. Due to this lack of efficacy, the development of Afegostat was discontinued.[1]
Eliglustat Clinical Trial Results
Eliglustat has undergone extensive clinical evaluation, with key results from the Phase 2 and Phase 3 (ENGAGE and ENCORE) trials summarized below.
Phase 2 Trial (NCT00358150) - Treatment-Naive Patients (8-Year Follow-up) [7]
| Parameter | Baseline (Mean ± SD) | Change after 8 Years (Mean ± SD) |
| Spleen Volume (multiples of normal) | 16.8 ± 9.5 | -69% |
| Liver Volume (multiples of normal) | 1.7 ± 0.5 | -34% |
| Hemoglobin (g/dL) | 11.3 ± 1.5 | +2.2 ± 1.7 |
| Platelet Count (x 10^9/L) | 68.7 ± 21.2 | +113% |
Phase 3 ENGAGE Trial (NCT00891202) - Treatment-Naive Patients (4.5-Year Follow-up) [8]
| Parameter | Baseline (Mean) | Change after 4.5 Years (Mean) |
| Spleen Volume (multiples of normal) | 17.1 | -66% |
| Liver Volume (multiples of normal) | 1.5 | -23% |
| Hemoglobin (g/dL) | 11.9 | +1.4 |
| Platelet Count (x 10^9/L) | 67.6 | +87% |
Phase 3 ENCORE Trial (NCT00943111) - Patients Switching from ERT [9]
This trial demonstrated that Eliglustat was non-inferior to enzyme replacement therapy (imiglucerase) in maintaining clinical stability in patients who had previously reached therapeutic goals with ERT.
Experimental Protocols
β-Glucocerebrosidase (GCase) Activity Assay
This assay is crucial for evaluating the efficacy of pharmacological chaperones like Afegostat.
Methodology:
-
Cell Lysis: Cells (e.g., patient-derived fibroblasts) are lysed to release cellular components, including GCase.
-
Incubation: The cell lysate is incubated with a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer (pH ~5.2) to mimic the lysosomal environment.[10]
-
Enzymatic Reaction: Active GCase cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).
-
Fluorescence Measurement: The fluorescence of the released 4-MU is measured using a fluorometer.
-
Quantification: The GCase activity is proportional to the rate of fluorescence increase and is typically normalized to the total protein concentration in the lysate.
Glucosylceramide Synthase Inhibition Assay
This assay is used to determine the potency of substrate reduction therapies like Eliglustat.
Methodology:
-
Cell Culture: An appropriate cell line (e.g., MDCK cells) is cultured.[3]
-
Incubation with Inhibitor: Cells are incubated with varying concentrations of Eliglustat.
-
Substrate Addition: A labeled precursor, such as a fluorescently tagged ceramide analog, is added to the culture medium.
-
Lipid Extraction: After a defined incubation period, lipids are extracted from the cells.
-
Analysis: The amount of labeled glucosylceramide is quantified using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
IC50 Determination: The concentration of Eliglustat that inhibits 50% of glucosylceramide synthesis (IC50) is calculated.
Conclusion
The comparative analysis of Afegostat and Eliglustat offers valuable insights for drug development in the field of rare genetic disorders. While both molecules were rationally designed and showed promising preclinical activity, their clinical outcomes were starkly different. Afegostat's failure underscores the challenges of the pharmacological chaperone approach, where achieving a delicate balance between enzyme stabilization and inhibition is critical. In contrast, the success of Eliglustat validates substrate reduction as a viable and effective therapeutic strategy for Gaucher disease. The extensive clinical data for Eliglustat demonstrates its long-term efficacy and safety, establishing it as a key oral treatment option for patients with Gaucher disease type 1.
References
- 1. Afegostat - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]
- 7. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
A Comparative Guide to Afegostat Hydrochloride and Alternatives for Modulating Protein Folding in Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Afegostat hydrochloride and alternative therapeutic strategies for Gaucher disease, a lysosomal storage disorder characterized by the misfolding and subsequent deficiency of the enzyme β-glucocerebrosidase (GCase). The information presented is intended to aid researchers and drug development professionals in understanding the landscape of treatments targeting protein misfolding in this disease.
Executive Summary
Gaucher disease management has evolved from enzyme replacement therapy (ERT) to include small molecule approaches like substrate reduction therapy (SRT) and pharmacological chaperones (PCs). This compound, a pharmacological chaperone, was developed to rescue misfolded GCase but its clinical development was halted. This guide compares the efficacy and mechanisms of Afegostat with current alternatives, including other chaperones, SRTs, and ERT, supported by available experimental data.
Data Presentation: Quantitative Comparison of Therapeutic Agents
The following table summarizes the quantitative data on the efficacy of this compound and its alternatives in modulating GCase activity and clinical outcomes. It is important to note that the data is compiled from various studies and direct head-to-head comparisons are limited.
| Therapeutic Agent | Class | Mechanism of Action | Key Efficacy Data |
| This compound | Pharmacological Chaperone | Binds to and stabilizes misfolded GCase, facilitating its proper folding and trafficking. | - Increases GCase activity 2- to 5-fold in mouse models of Gaucher disease.[1]- Inhibits GCase with a Ki of approximately 30 nM. |
| Ambroxol | Pharmacological Chaperone | Acts as a chaperone for GCase, enhancing its activity and promoting its trafficking. | - Increased GCase activity by 3.3-fold in macrophages derived from Gaucher disease patients.[2]- Showed a 22% response rate in type 2 GD and 29% of type 3 GD patients reported neurological improvements.[3] |
| Miglustat | Substrate Reduction Therapy | Inhibits glucosylceramide synthase, reducing the production of the substrate that accumulates in Gaucher disease. | - IC50 for glucosylceramide synthase is in the range of 10-50 µM.[3] |
| Eliglustat | Substrate Reduction Therapy | A more potent and specific inhibitor of glucosylceramide synthase. | - IC50 for glucosylceramide synthase is approximately 25 nM.[3] |
| Enzyme Replacement Therapy (ERT) | Protein Replacement | Intravenous infusion of a recombinant GCase enzyme. | - Significant improvements in hemoglobin levels and platelet counts.[4]- Reductions in spleen and liver volumes.[4] |
Experimental Protocols
A key experiment to evaluate the efficacy of pharmacological chaperones like Afegostat is the in vitro measurement of GCase activity in patient-derived cells or cell lysates.
Protocol: In Vitro Glucocerebrosidase (GCase) Activity Assay
This protocol describes the measurement of GCase activity using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[5][6][7]
Materials:
-
Cell lysate from patient-derived fibroblasts or other relevant cell types.
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4).[5]
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution.[5][6]
-
GCase inhibitor (e.g., conduritol B epoxide - CBE) as a negative control.[5]
-
Stop Buffer: Glycine-NaOH buffer (pH 10.4).[7]
-
96-well black microplate.
-
Fluorometer.
Procedure:
-
Sample Preparation: Prepare cell lysates from cultured cells treated with the test compound (e.g., Afegostat) or vehicle control. Determine the total protein concentration of each lysate.
-
Assay Setup: In a 96-well black microplate, add a specific amount of protein from each cell lysate to individual wells. Include wells with a known amount of purified GCase as a positive control and wells with buffer only as a blank. For negative controls, pre-incubate some lysate samples with a GCase inhibitor like CBE.[5]
-
Enzyme Reaction: Add the 4-MUG substrate solution to each well to initiate the reaction.[5][6]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[5]
-
Stopping the Reaction: Add the stop buffer to each well to terminate the enzymatic reaction and to increase the fluorescence of the product.[7]
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Subtract the background fluorescence (from the blank wells) from all readings. Calculate the GCase activity as the amount of 4-MU produced per unit of time per amount of protein in the lysate. Compare the GCase activity in cells treated with the test compound to the vehicle-treated cells to determine the fold-increase in enzyme activity.
Mandatory Visualization
Signaling Pathway of a Pharmacological Chaperone
Caption: Mechanism of action of a pharmacological chaperone.
Experimental Workflow for GCase Activity Assay
Caption: Workflow of an in vitro GCase activity assay.
References
- 1. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term effectiveness of enzyme replacement therapy in adults with Gaucher disease: results from the NCS-LSD cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 6. protocols.io [protocols.io]
- 7. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
A Head-to-Head Comparison of Isofagomine Salt Forms: Afegostat Hydrochloride and Isofagomine Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease is a lysosomal storage disorder arising from mutations in the GBA1 gene, which lead to a deficiency of the enzyme acid β-glucosidase (GCase).[1] This deficiency results in the accumulation of its substrate, glucosylceramide, causing a range of symptoms.[1] One therapeutic strategy, known as pharmacological chaperone (PC) therapy, utilizes small molecules to bind and stabilize mutant GCase, facilitating its proper folding and trafficking to the lysosome.[1][2]
This guide provides a head-to-head comparison of two salt forms of the potent GCase pharmacological chaperone, isofagomine: Afegostat hydrochloride and isofagomine tartrate. It is critical to note that "Afegostat" is the International Nonproprietary Name (INN) for the active molecule isofagomine.[3] The tartrate salt, isofagomine tartrate (planned trade name Plicera), was the form advanced into clinical trials before its development was terminated in 2009 following a Phase II study that failed to show clinically meaningful improvement in most patients.[4][5]
While both compounds share the same active pharmaceutical ingredient (API), the choice of salt form can significantly impact a drug's physicochemical properties, such as solubility, stability, and bioavailability. Due to the termination of its clinical development, publicly available data directly comparing the hydrochloride and tartrate salts is limited. This guide will therefore focus on the extensive biological data available for the isofagomine moiety, which is primarily derived from studies using the tartrate salt, and supplement this with available physicochemical data for each salt form.
Mechanism of Action
Isofagomine is an iminosugar that acts as a competitive, active-site inhibitor of GCase.[6] In the neutral pH environment of the endoplasmic reticulum (ER), isofagomine binds to misfolded mutant GCase, acting as a molecular scaffold to promote its correct conformation.[7] This stabilization allows the enzyme-chaperone complex to pass the ER's quality control system and traffic to the lysosome.[8] Within the acidic environment of the lysosome (pH ~5.2), the binding affinity of isofagomine is reduced, allowing it to dissociate.[6][9] This releases a correctly folded, functional GCase enzyme that can catabolize the accumulated glucosylceramide.[10]
Data Presentation: Physicochemical and Biological Properties
The selection of a salt form is a critical component of drug development. While biological activity resides in the isofagomine molecule, properties like solubility and stability can differ between salt forms, potentially impacting formulation and bioavailability.
Table 1: Physicochemical Properties
| Property | This compound | Isofagomine tartrate | Reference(s) |
| Synonyms | Isofagomine HCl | Afegostat tartrate, Plicera, AT-2101 | [3][10] |
| Molecular Formula | C₆H₁₃NO₃ • HCl | C₆H₁₃NO₃ • C₄H₆O₆ | [10][11] |
| Molecular Weight | 183.63 g/mol | 297.26 g/mol | [10][11] |
| Solubility | Data not available in searched literature. | ~5 mg/mL in PBS (pH 7.2) ~2 mg/mL in DMSO | [11] |
| Appearance | Data not available in searched literature. | Solid | [12] |
| Clinical Development | Used in preclinical in vivo studies. | Used in Phase I and Phase II clinical trials (development terminated). | [1][4] |
Table 2: Biological Activity of Isofagomine (Active Moiety)
The following data represents the inhibitory activity of the isofagomine molecule, which is the active component of both salt forms. These values demonstrate its potency for the target enzyme GCase and its selectivity against other glycosidases.
| Target Enzyme | Enzyme Variant / Condition | IC₅₀ Value | Reference(s) |
| β-Glucocerebrosidase (GCase) | Wild-Type (pH 7.2) | 5 nM | [6] |
| β-Glucocerebrosidase (GCase) | Wild-Type (pH 5.2) | 30 nM | [6][9] |
| β-Glucocerebrosidase (GCase) | N370S Mutant (pH 7.2) | ~20 nM | [9] |
| β-Glucocerebrosidase (GCase) | N370S Mutant (pH 5.2) | ~100 nM | [9] |
| Acid α-glucosidase (GAA) | Lysosomal | 1 mM | [13] |
| Sucrase | Intestinal | >500 µM | [13] |
| Isomaltase | Intestinal | 100 µM | [13] |
| Lactase | Intestinal | Poor inhibitor | [13] |
| Glucagon-stimulated glycogen (B147801) degradation | Hepatocytes | 2 µM | [13] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed and reproducible protocols are essential for evaluating pharmacological chaperones. Below are methodologies derived from published studies on isofagomine.
Protocol 1: In Vitro GCase Enzyme Inhibition Assay
This protocol is used to determine the IC₅₀ value of a compound against GCase.
Objective: To measure the concentration of isofagomine required to inhibit 50% of GCase activity.
Materials:
-
Purified recombinant human GCase (e.g., imiglucerase) or lysate from wild-type human fibroblasts.
-
Artificial fluorogenic substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Assay Buffers:
-
pH 7.2 buffer (e.g., 50 mM Tris) for ER-like conditions.
-
pH 5.2 buffer (e.g., 0.1 M Acetate) for lysosome-like conditions, containing a detergent such as 0.2% taurodeoxycholate (B1243834) (TDC).
-
-
Isofagomine (hydrochloride or tartrate salt) serially diluted to various concentrations.
-
Stop Solution: 0.2 M Glycine buffer, pH 10.8.
-
96-well black microplate.
-
Fluorimeter (Excitation: 365 nm, Emission: 445 nm).
Procedure:
-
Prepare serial dilutions of isofagomine in the desired assay buffer.
-
In a 96-well plate, add the GCase enzyme solution to each well.
-
Add the serially diluted isofagomine solutions to the wells. Include control wells with buffer only (100% activity) and wells without enzyme (background).
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the 4-MUG substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.[14]
-
Terminate the reaction by adding the stop solution. The high pH deprotonates the liberated 4-methylumbelliferone, maximizing its fluorescence.[14]
-
Measure the fluorescence using a plate reader.
-
Subtract the background fluorescence, calculate the percent inhibition for each isofagomine concentration relative to the 100% activity control, and plot the results to determine the IC₅₀ value.[9]
Protocol 2: Cell-Based Pharmacological Chaperone Activity Assay
This protocol measures the ability of isofagomine to increase GCase activity within cultured cells from Gaucher patients.
Objective: To quantify the enhancement of mutant GCase activity in patient-derived fibroblasts following treatment with isofagomine.
Materials:
-
Human fibroblast cell lines homozygous for a GCase mutation (e.g., N370S).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.
-
Isofagomine (hydrochloride or tartrate salt).
-
Cell lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent).
-
BCA Protein Assay Reagent.
-
Materials for the GCase Enzyme Inhibition Assay (Protocol 1, using pH 5.2 buffer).
Procedure:
-
Plate the Gaucher patient fibroblasts in multi-well plates and culture until confluent.
-
Treat the cells with various concentrations of isofagomine (e.g., 10 µM to 100 µM) in fresh culture medium. Include untreated control wells.[6]
-
Incubate the cells for 5 days to allow for chaperone-mediated enzyme stabilization and trafficking.[6]
-
After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any residual isofagomine from the medium.
-
Lyse the cells using a lysis buffer and collect the lysate.
-
Determine the total protein concentration in each lysate sample using a BCA assay.
-
Measure the GCase activity in each lysate sample using the GCase enzyme assay described in Protocol 1. The reaction is typically run at the lysosomal pH of 5.2.
-
Normalize the GCase activity to the total protein concentration for each sample (e.g., in nmol/mg protein/hour).
-
Calculate the fold-increase in GCase activity for isofagomine-treated cells compared to untreated cells.[14]
Conclusion
This compound and isofagomine tartrate are two salt forms of the same active molecule, isofagomine, a potent pharmacological chaperone of the GCase enzyme. The biological and therapeutic activity is conferred by the isofagomine moiety, which has been shown to be a nanomolar inhibitor of GCase and capable of increasing the activity of specific mutant forms of the enzyme in patient-derived cells.[6][9]
The tartrate salt was selected for clinical development, but the program was ultimately discontinued (B1498344) due to a lack of clinical efficacy in a Phase II trial.[5] While one study mentions the use of both hydrochloride and tartrate salts in in vivo research, a direct comparison of their pharmacokinetic or physicochemical properties is not available in the reviewed literature.[1] The choice of a salt is a crucial decision in pharmaceutical development that can influence a drug's ultimate success. Without direct comparative data, one cannot conclude whether the hydrochloride salt would have offered any advantages over the tartrate form. The extensive data on isofagomine's mechanism and biological activity, however, remains valuable for the ongoing development of pharmacological chaperone therapies for Gaucher disease and other lysosomal storage disorders.
References
- 1. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isofagomine hydrochloride, NN-42-1007-药物合成数据库 [drugfuture.com]
- 3. Afegostat - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. dmv.utah.gov [dmv.utah.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. dev.usbio.net [dev.usbio.net]
- 12. Vanadium - Wikipedia [en.wikipedia.org]
- 13. Case Category | Supreme Court of India | India [sci.gov.in]
- 14. Isofagomine hydrochloride | 161302-93-8 | MI45273 [biosynth.com]
The Discontinued Pursuit of Afegostat: A Comparative Analysis of Clinical Trial Outcomes in Gaucher Disease
The development of Afegostat (Plicera), an oral pharmacological chaperone for Gaucher disease, was halted in 2009 after failing to demonstrate significant clinical efficacy in Phase II trials. This guide provides a comprehensive comparison of the clinical trial results for Afegostat with other approved treatments for Gaucher disease, offering researchers, scientists, and drug development professionals a detailed overview of the available data and experimental protocols.
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucocerebroside in various tissues. Treatment strategies primarily involve enzyme replacement therapy (ERT) and substrate reduction therapy (SRT). Afegostat was investigated as a pharmacological chaperone, a small molecule designed to assist in the proper folding of the mutated GCase enzyme, thereby increasing its activity and stability.[1][2]
Afegostat (Plicera) Clinical Trial Program: A Summary of a Terminated Endeavor
Amicus Therapeutics developed Afegostat, and its clinical development program was terminated following disappointing results from a Phase II study in treatment-naive adult patients with type 1 Gaucher disease.[1][3]
Phase II Study in Treatment-Naive Patients (NCT00446550)
A key Phase II randomized, open-label study assessed the safety, tolerability, and preliminary efficacy of Afegostat in 19 treatment-naive adults with type 1 Gaucher disease.[3][4] Eighteen patients completed the six-month trial, which evaluated two dosing regimens: 225 mg administered for three days on and four days off, and seven days on and seven days off.[3]
While all patients who completed the study showed an increase in the level of the target GCase enzyme in their white blood cells, a clinically meaningful improvement in key disease markers was observed in only one of the eighteen patients.[3][5] The drug was generally well-tolerated, with no serious adverse events reported.[3][5] One patient discontinued (B1498344) the trial due to conjunctivitis-related symptoms.[3][5] Based on these preliminary results, the decision was made not to proceed to Phase III development.[3]
Phase II Study in Patients on Enzyme Replacement Therapy (NCT00433147)
Another Phase II open-label study evaluated the safety and tolerability of Afegostat in 30 adult patients with type 1 Gaucher disease who were already receiving ERT.[6][7] Participants in this four-week trial temporarily discontinued their ERT to receive one of four different dosing regimens of Afegostat.[7][8] The primary objective was to assess safety and tolerability, with a secondary objective of evaluating the effect on GCase levels.[8] The results from this study also supported the safety and tolerability of Afegostat and demonstrated an increase in GCase activity in the majority of patients.[8]
Comparative Efficacy: Afegostat vs. Approved Therapies
Due to the early termination of Afegostat's development, no direct head-to-head clinical trials comparing it with other Gaucher disease treatments exist. The following tables provide a comparative summary of the efficacy of approved therapies based on data from their respective clinical trials.
Enzyme Replacement Therapies (ERTs)
ERTs work by intravenously administering a recombinant form of the GCase enzyme.
| Treatment (Brand Name) | Trial Phase | Key Efficacy Outcomes |
| Imiglucerase (B1177831) (Cerezyme®) | Phase III | Adults & Children: Statistically significant improvements in hemoglobin levels, platelet counts, and spleen and liver volumes were observed.[9][10][11] Long-term treatment has been shown to reduce the risk of bone complications.[12] |
| Velaglucerase alfa (VPRIV®) | Phase III | Treatment-Naive Adults & Children: Statistically significant increases in hemoglobin concentration and platelet counts, and significant reductions in spleen and liver volumes were demonstrated at 12 months.[13][14] |
Substrate Reduction Therapies (SRTs)
SRTs are oral medications that work by inhibiting the production of glucocerebroside.
| Treatment (Brand Name) | Trial Phase | Key Efficacy Outcomes |
| Eliglustat (B216) (Cerdelga®) | Phase III (ENGAGE trial) | Treatment-Naive Adults: After 9 months, showed statistically significant improvements compared to placebo in spleen volume (-27.8% vs. +2.3%), hemoglobin levels (+1.22 g/dL vs. no change), liver volume (-6.6% vs. +1.0%), and platelet count (+41.1% vs. +3.5%).[15][16] Long-term data of up to 4.5 years showed sustained improvements.[6][15] |
| Miglustat (B1677133) (Zavesca®) | Phase II/III | Adults with mild to moderate type 1 Gaucher disease: Demonstrated improvements in spleen and liver volume, hemoglobin levels, and platelet counts.[17][18][19] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the experimental protocols for the key clinical trials discussed.
Afegostat Phase II Study in Treatment-Naive Patients (NCT00446550)
-
Study Design: A 24-week, Phase II, randomized, open-label study.[4]
-
Patient Population: 19 treatment-naive adult patients with type 1 Gaucher disease.[3] Inclusion criteria included confirmed Gaucher disease with splenomegaly and either thrombocytopenia or anemia.[4]
-
Dosing Regimens: Patients were randomized to one of two oral dosing regimens of 225 mg Afegostat: 1) three consecutive days on, followed by four days off, or 2) seven consecutive days on, followed by seven days off.[3]
-
Primary Outcome Measures: Safety and tolerability.[1]
-
Secondary Outcome Measures: Preliminary efficacy, including changes in GCase levels in white blood cells and other markers of Gaucher disease.[3]
Imiglucerase (Cerezyme®) Pivotal Phase III Trial
-
Study Design: A pivotal Phase III, randomized, double-blind, parallel-group trial comparing imiglucerase to alglucerase (B1176519) (the first-generation ERT).[11]
-
Patient Population: Adult and pediatric patients with Type 1 Gaucher disease.[9]
-
Dosing Regimen: Intravenous infusions every two weeks.[9]
-
Primary Outcome Measures: Changes in visceral, hematologic, and bone parameters.[9]
Velaglucerase alfa Phase III Trial
-
Study Design: A multinational, randomized, double-blind, Phase III trial.[14]
-
Patient Population: 25 treatment-naive, anemic patients with type 1 Gaucher disease (ages 4-62).[14]
-
Dosing Regimens: Patients were randomized to receive intravenous infusions of either 45 U/kg or 60 U/kg of velaglucerase alfa every other week for 12 months.[14]
-
Primary Endpoint: Change from baseline in hemoglobin concentration in the 60 U/kg arm.[14]
Eliglustat ENGAGE Phase III Trial (NCT00891202)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter trial.[3]
-
Patient Population: 40 previously untreated adults with Gaucher disease type 1 who had splenomegaly and either thrombocytopenia or anemia.[16]
-
Dosing Regimens: Patients were randomized 1:1 to receive oral eliglustat (50 mg or 100 mg twice daily) or a placebo for 9 months.[16]
-
Primary Efficacy Endpoint: Percentage change in spleen volume from baseline to 9 months.[16]
-
Secondary Efficacy Endpoints: Changes in hemoglobin level, liver volume, and platelet count.[16]
Miglustat Clinical Trial Design
-
Study Design: A 24-month, Phase II, open-label clinical trial with an initial 12-month randomized, controlled phase.[15]
-
Patient Population: 30 patients with Gaucher disease type 3 who were also receiving ERT.[15]
-
Dosing Regimen: Patients were randomized 2:1 to receive oral miglustat or no miglustat treatment for the initial 12 months, with all patients receiving miglustat in the 12-month extension phase.[15]
-
Primary Efficacy Endpoints: Change from baseline in vertical saccadic eye movement velocity.[15]
-
Secondary Endpoints: Changes in neurological and neuropsychological assessments, pulmonary function tests, organ volumes, and hematological assessments.[15]
Visualizing the Science: Pathways and Workflows
To further understand the scientific basis and experimental processes, the following diagrams are provided.
Caption: Mechanism of action for Afegostat as a pharmacological chaperone.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Study of AT2101 (Afegostat Tartrate) in Adult Patients With Type 1 Gaucher Disease Currently Receiving Enzyme Replacement Therapy [ctv.veeva.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Venglustat vs Imiglucerase for Gaucher Disease · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Cerezyme® (imiglucerase) 6-Month Pivotal Study | For US HCPs [pro.campus.sanofi]
- 9. Eliglustat compared with imiglucerase in patients with Gaucher's disease type 1 stabilised on enzyme replacement therapy: a phase 3, randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Outcomes after 18 months of eliglustat therapy in treatment-naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Enzyme replacement therapy with velaglucerase alfa in Gaucher disease: Results from a randomized, double-blind, multinational, Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of oral eliglustat on splenomegaly in patients with Gaucher disease type 1: the ENGAGE randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 19. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Afegostat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling Afegostat hydrochloride, it is crucial to be aware of its potential hazards. As a research chemical, it should be handled in a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety goggles or a face shield.
-
A lab coat is mandatory.
-
If working with the powdered form where aerosolization is possible, consider respiratory protection.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent inhalation of dust or aerosols.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Quantitative Data Summary
The following table summarizes key chemical and physical properties for this compound.
| Property | Value | Source |
| Chemical Name | This compound | MedKoo |
| Synonyms | Isofagomine HCl, AT-2101 | MedKoo |
| CAS Number | 161302-93-8 | MedKoo |
| Molecular Formula | C₆H₁₄ClNO₃ | MedKoo |
| Molecular Weight | 183.63 g/mol | MedKoo |
| Appearance | Off-white powder | British Pharmacopoeia |
| Solubility | Soluble in water | - |
| Storage Temperature | Room temperature; may vary. | MCE |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in compliance with all applicable federal, state, and local regulations. Never dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "Hazardous Waste: this compound".
- Do not mix this compound waste with other incompatible waste streams.[1]
2. Containerization:
- Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[2]
- Collect all waste materials containing this compound, including:
- Unused or expired pure compound.
- Contaminated solutions.
- Contaminated disposable labware (e.g., pipette tips, vials, gloves).
3. Storage of Waste:
- Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area.
- The storage area should be away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents.[2][3]
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
- Provide the disposal service with all available information about the waste, including its chemical name and any known hazards.
- For empty containers, triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Afegostat Hydrochloride
For researchers and scientists engaged in drug development, the proper handling of chemical compounds is paramount to ensuring laboratory safety and data integrity. This document provides essential, immediate safety and logistical information for the handling of Afegostat hydrochloride, a compound investigated for its potential in treating certain forms of Gaucher's disease. The following procedural guidance is designed to be a preferred resource, building trust and providing value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, categorized by the level of protection required for various laboratory tasks.
| Level of Protection | Task | Required PPE |
| Standard Laboratory Operations | Weighing, preparing solutions, and conducting experiments on the benchtop. | - Gloves: Nitrile or latex gloves.[1] - Eye Protection: Safety glasses with side shields or safety goggles.[1] - Lab Coat: Standard laboratory coat. |
| Operations with Potential for Aerosolization or Dust Generation | Sonicating, vortexing, or opening and closing containers of powdered compound. | - Gloves: Double gloving with nitrile or latex gloves is recommended. - Eye Protection: Chemical safety goggles. - Lab Coat: A disposable gown over a standard lab coat. - Respiratory Protection: A NIOSH-approved N95 respirator or higher. |
| Emergency Situations | Responding to a spill or accidental release. | - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical splash goggles and a face shield. - Protective Clothing: A chemical-resistant suit or apron over a lab coat. - Respiratory Protection: A full-face respirator with appropriate cartridges. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing exposure and contamination risks. The following diagram outlines the recommended operational plan for handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Collection:
| Waste Stream | Description | Container Type | Labeling |
| Solid Waste | Unused or expired this compound powder, contaminated gloves, weigh boats, and paper towels. | Sealable, chemical-resistant container. | "Hazardous Chemical Waste: this compound" |
| Liquid Waste | Solutions containing this compound, and the first rinse of contaminated glassware.[2] | Sealable, chemical-resistant container. | "Hazardous Chemical Waste: this compound (in [Solvent])" |
| Sharps Waste | Contaminated needles, syringes, and Pasteur pipettes. | Puncture-resistant sharps container. | "Sharps Waste: Biohazard" (if applicable) and "Contains Chemical Waste" |
Disposal Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Labeling: Clearly label all waste containers with the contents and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all federal, state, and local regulations for hazardous waste disposal.[3][4]
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Protect: Don the appropriate PPE for emergency situations.
-
Contain: For small spills, cover with an inert absorbent material (e.g., sand, vermiculite). Prevent the spill from entering drains.
-
Clean-up: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container. Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Decontaminate: Decontaminate all non-disposable equipment used in the cleanup.
-
Report: Report the incident to your supervisor and EHS office.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring a safe laboratory environment and the integrity of their scientific work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
